TCO-PEG1-Val-Cit-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H43N5O8 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H43N5O8/c1-17(2)21(22(32)29-19(23(33)34)11-8-13-27-24(26)35)30-20(31)12-15-37-16-14-28-25(36)38-18-9-6-4-3-5-7-10-18/h4,6,17-19,21H,3,5,7-16H2,1-2H3,(H,28,36)(H,29,32)(H,30,31)(H,33,34)(H3,26,27,35)/b6-4+/t18?,19-,21+/m0/s1 |
InChI Key |
MPXWAENVBXMTJM-MMYOUZMVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG1-Val-Cit-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG1-Val-Cit-OH is a sophisticated, heterobifunctional linker widely employed in the development of next-generation bioconjugates, most notably antibody-drug conjugates (ADCs).[1][2][3] Its modular design incorporates several key functionalities that enable precise, stable, and targeted delivery of therapeutic payloads to specific cell populations. This technical guide provides a comprehensive overview of this compound, its individual components, mechanism of action, and detailed experimental protocols relevant to its application in ADC development.
The strategic combination of a bioorthogonal handle for controlled conjugation, a hydrophilic spacer for improved pharmacokinetics, and a selectively cleavable unit for intracellular payload release makes this linker a valuable tool in the design of targeted therapies with a potentially wide therapeutic window.[4]
Core Components and Their Functions
This compound is a multi-component linker system, with each part playing a crucial role in the overall function of the resulting ADC.[1][4][5] The molecule is comprised of a trans-cyclooctene (B1233481) (TCO) group, a single polyethylene (B3416737) glycol (PEG) unit, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, terminating in a hydroxyl group for payload attachment.[1]
Trans-Cyclooctene (TCO): The Bioorthogonal Handle
The TCO group is a strained alkene that serves as a highly reactive dienophile for bioorthogonal "click chemistry".[1] Specifically, it participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules.[1][2][3][6] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly at low concentrations without the need for cytotoxic catalysts like copper.[1][6] This enables precise control over the conjugation site and stoichiometry, leading to the production of more homogeneous ADCs.[4]
Polyethylene Glycol (PEG1): The Hydrophilic Spacer
A single ethylene (B1197577) glycol unit (PEG1) acts as a hydrophilic spacer within the linker.[1][4] The inclusion of this PEG moiety offers several advantages:
-
Enhanced Solubility: It increases the aqueous solubility of the linker-payload complex, which is often hydrophobic.[4][7][8]
-
Reduced Aggregation: By mitigating the hydrophobicity of the payload, the PEG spacer can help reduce the propensity of the ADC to aggregate.[4][5]
-
Improved Pharmacokinetics: PEGylation can improve the overall pharmacokinetic properties of the resulting ADC.[4][7]
-
Reduced Steric Hindrance: The spacer can reduce steric hindrance, potentially improving the accessibility of the TCO group for conjugation.[1]
Valine-Citrulline (Val-Cit): The Protease-Cleavable Trigger
The Val-Cit dipeptide is a critical component for achieving targeted intracellular drug release.[1][4][9] This specific amino acid sequence is recognized and selectively cleaved by lysosomal proteases, particularly Cathepsin B.[1][][11] Cathepsin B is often upregulated in the tumor microenvironment and is highly active within the acidic environment of the lysosome.[1][4][12] This enzymatic lability ensures that the cytotoxic payload is released primarily inside the target cancer cells, thereby minimizing off-target toxicity.[4][] While stable in human plasma, Val-Cit linkers have shown some instability in mouse plasma due to susceptibility to an extracellular carboxylesterase.[13]
p-Aminobenzyl Carbamate (PABC): The Self-Immolative Spacer
Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the p-aminobenzyl carbamate (PABC) unit acts as a self-immolative spacer.[1][4][14] This means that once the Val-Cit dipeptide is cleaved, the PABC moiety undergoes a spontaneous 1,6-elimination reaction.[1][14] This rapid, intramolecular electronic cascade results in the clean and efficient release of the attached payload in its active, unmodified form.[4][15][16][17]
Hydroxyl Group (-OH): The Payload Attachment Point
The terminal hydroxyl group serves as the reactive site for the covalent attachment of a cytotoxic payload, typically through the formation of a stable carbamate bond.[4][5]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The functionality of an ADC constructed with a TCO-PEG1-Val-Cit-PABC linker is a sequential process designed for maximum efficacy and minimal systemic toxicity.[4]
-
Circulation and Targeting: The ADC circulates systemically, with the stable linker ensuring the cytotoxic payload remains attached to the antibody, preventing premature drug release.[4] The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.[4]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle characterized by its acidic environment and high concentration of proteases.[12]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by Cathepsin B.[1][12]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the cytotoxic payload in its active form.[1][4]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Data Presentation
| Component | Key Function | Relevant Properties |
| Trans-Cyclooctene (TCO) | Bioorthogonal Conjugation | Highly reactive with tetrazines via IEDDA click chemistry.[1][6] Reaction is fast and catalyst-free.[1] Enables site-specific conjugation.[4] |
| Polyethylene Glycol (PEG1) | Hydrophilic Spacer | Increases solubility of the linker-payload complex.[4][7] Reduces aggregation and potential immunogenicity.[4][5][7] |
| Valine-Citrulline (Val-Cit) | Enzymatic Cleavage Site | Specifically cleaved by lysosomal proteases, primarily Cathepsin B.[1][][11] Stable in human plasma but can be hydrolyzed in mouse plasma.[13] |
| p-Aminobenzyl Carbamate (PABC) | Self-Immolative Spacer | Undergoes spontaneous 1,6-elimination upon cleavage of the Val-Cit linker.[1][14] Ensures rapid and complete release of the active payload.[4] |
| Hydroxyl (-OH) | Payload Attachment | Provides a reactive site for conjugation of the therapeutic payload.[4][5] |
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of an ADC using a this compound linker.
Caption: The intracellular mechanism of action for an ADC utilizing a Val-Cit-PABC cleavable linker.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and evaluation of ADCs.
Protocol 1: Two-Step ADC Conjugation Workflow
This protocol outlines the general steps for first conjugating the TCO-PEG1-Val-Cit-PABC-OH linker to a payload and then conjugating the resulting complex to a tetrazine-modified antibody.[18]
Step 1: Payload Conjugation to the Linker
This step assumes the payload has a reactive amine group. The hydroxyl group on the linker is activated for reaction.
-
Activation of TCO-PEG1-Val-Cit-PABC-OH:
-
React TCO-PEG1-Val-Cit-PABC-OH with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or diisopropylethylamine) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or DMF).[18]
-
Monitor the reaction by TLC or LC-MS until completion.[18]
-
Purify the resulting TCO-PEG1-Val-Cit-PABC-PNP by silica (B1680970) gel chromatography to remove excess reagents.[18]
-
-
Conjugation to the Payload:
-
Dissolve the purified TCO-PEG1-Val-Cit-PABC-PNP and your amine-containing payload in a suitable solvent like DMSO or DMF.[18]
-
Add a base such as triethylamine (B128534) or diisopropylethylamine to facilitate the reaction.[18]
-
Monitor the reaction by LC-MS.[18]
-
Once complete, purify the TCO-PEG1-Val-Cit-PABC-Payload conjugate by preparative HPLC.[18]
-
Step 2: Antibody Conjugation (IEDDA Reaction)
This protocol assumes a tetrazine-modified antibody is available.
-
Antibody Preparation:
-
Exchange the buffer of the tetrazine-modified antibody to a conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.[18]
-
-
Conjugation Reaction:
-
Add a 3-10 fold molar excess of the TCO-linker-payload (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C with gentle mixing.[18]
-
-
Purification:
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic release of the payload from the ADC.[18]
-
Reagents:
-
ADC sample
-
Human Cathepsin B (recombinant)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[18]
-
-
Procedure:
-
Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.[18]
-
Add the ADC to the activated Cathepsin B solution.
-
Incubate the reaction at 37°C.[18]
-
Take time-point samples (e.g., 0, 1, 2, 4, 8, 24 hours) and quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload over time.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-linker species on the ADC.
-
Instrumentation:
-
HPLC system with a UV detector
-
HIC column
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR1, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by integrating the peak areas for each species.
-
Conclusion
This compound is a highly versatile and effective linker for the development of advanced ADCs. Its modular design, which combines a bioorthogonal conjugation handle, a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative unit, provides a robust platform for the targeted delivery of cytotoxic payloads. The detailed understanding of its components and mechanism of action, coupled with the application of rigorous experimental protocols, will continue to drive the development of more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 16. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 18. benchchem.com [benchchem.com]
TCO-PEG1-Val-Cit-OH: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG1-Val-Cit-OH, a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The document details the linker's molecular structure, chemical properties, and its mechanism of action. Detailed experimental protocols for payload conjugation, antibody modification, bioorthogonal "click" chemistry, and ADC characterization are provided for researchers, scientists, and drug development professionals. This guide aims to serve as a foundational resource for harnessing the potential of this versatile linker in creating more effective and targeted therapeutics.
Introduction: The Architecture of a Multifunctional Linker
This compound is a sophisticated, cleavable ADC linker designed for high precision and controlled payload release.[1] Its architecture is modular, with each component serving a distinct and vital function in the overall mechanism of an antibody-drug conjugate.[2] This design combines the principles of bioorthogonal chemistry for precise conjugation with enzyme-specific cleavage for targeted intracellular drug delivery.[3][]
The primary components are:
-
trans-Cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive handle. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified molecule, typically an antibody.[5] This reaction proceeds rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts.[6]
-
Polyethylene Glycol (PEG1): A single PEG unit acts as a hydrophilic spacer. This component enhances aqueous solubility, can reduce aggregation of the final ADC, and provides steric separation between the antibody and the payload.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[] Since Cathepsin B is often upregulated in the tumor microenvironment and is highly active in the acidic lysosomes of cancer cells, this ensures the payload is released primarily within the target cell, minimizing off-target toxicity.[7][8]
-
Hydroxyl (-OH): This terminal functional group is the attachment point for the cytotoxic payload. It can be activated or directly reacted with a corresponding functional group on a drug molecule to form a stable covalent bond, such as a carbamate (B1207046) or ester linkage.[9]
Below is a diagram illustrating the logical relationship between these functional components.
Chemical and Physical Properties
The properties of this compound are summarized below. Data is aggregated from various chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₃N₅O₈ | [1][7] |
| Molecular Weight | 541.64 g/mol | [1][7] |
| Purity | ≥95% to >98% (Varies by supplier) | [1][7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [10] |
| Storage Conditions | Store at -20°C, keep dry, avoid sunlight | [1][7] |
Mechanism of Action in Antibody-Drug Conjugates
An ADC utilizing the this compound linker operates through a multi-step process designed for maximum efficacy and minimal systemic toxicity.
-
Circulation and Targeting: The intact ADC circulates in the bloodstream. The stable linker ensures the cytotoxic payload remains attached to the antibody, preventing premature drug release. The antibody component specifically binds to a target antigen on the surface of a cancer cell.[3]
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex via receptor-mediated endocytosis, enclosing it within an endosome.[7]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome. The internal environment of the lysosome is acidic and rich in proteases.[8]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[][7]
-
Payload Release: The cleavage of the linker triggers the release of the active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[3]
This intracellular drug release pathway is depicted in the diagram below.
Experimental Protocols
The generation of an ADC using this compound is a multi-stage process. The following protocols provide a representative workflow. Note that specific conditions such as reagent concentrations, reaction times, and purification methods may require optimization for each unique antibody and payload combination.
General Experimental Workflow
The overall process involves three main stages: preparing the reactive components, conjugating them via click chemistry, and characterizing the final ADC product.
Protocol 1: Antibody Modification with Tetrazine
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety to prepare it for the iEDDA reaction.[3]
-
Materials:
-
Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
Tetrazine-NHS ester.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
-
Procedure:
-
Antibody Preparation: Exchange the antibody storage buffer with the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
-
Tetrazine Activation: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation: Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted tetrazine reagent by purifying the antibody using desalting columns, exchanging the buffer back to PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Store the tetrazine-modified antibody (mAb-Tz) at 4°C.[3]
-
Protocol 2: Payload Conjugation to this compound
This protocol outlines the attachment of a cytotoxic payload (containing a carboxylic acid group) to the hydroxyl group of the TCO linker.[9]
-
Materials:
-
This compound.
-
Cytotoxic payload with a carboxylic acid group.
-
Activators: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, and N-hydroxysuccinimide (NHS).
-
Anhydrous solvent: DMF or DMSO.
-
Purification System: Reverse-phase HPLC (RP-HPLC).
-
-
Procedure:
-
Activation of Payload: In an anhydrous solvent, dissolve the payload. Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of DCC (or EDC) to activate the carboxylic acid group. Let the reaction proceed for 1-2 hours at room temperature to form the NHS ester of the payload.
-
Conjugation: Add 1.0 molar equivalent of this compound to the activated payload solution. The reaction is typically stirred at room temperature for several hours to overnight, protected from light.
-
Monitoring: Monitor the reaction progress using LC-MS.
-
Purification: Once the reaction is complete, purify the TCO-linker-payload conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR. Lyophilize the pure fractions and store at -20°C under desiccated conditions.[3]
-
Protocol 3: ADC Assembly via iEDDA Click Chemistry
This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.[3]
-
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 4.2.
-
TCO-linker-payload from Protocol 4.3.
-
Conjugation Buffer: PBS, pH 7.4.
-
Purification System: Size Exclusion Chromatography (SEC).
-
-
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.
-
Protocol 4: ADC Characterization - DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
-
Principle: HIC separates ADC species based on hydrophobicity. Unconjugated antibody is the most hydrophilic, and the hydrophobicity increases with each conjugated drug molecule.
-
General Procedure:
-
System Setup: Use a HIC column (e.g., Butyl-NPR) with a two-buffer gradient system.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Analysis: Inject the purified ADC onto the column. Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).[6]
-
Data Interpretation: The resulting chromatogram will show a series of peaks. The first peak corresponds to the unconjugated antibody, followed by peaks representing ADCs with DARs of 1, 2, 3, etc. The area of each peak is integrated to calculate the weighted average DAR.[2]
-
Protocol 5: In Vitro Val-Cit Linker Cleavage Assay
This assay quantifies the release of a payload from an ADC in the presence of purified Cathepsin B.[7]
-
Materials:
-
Purified ADC.
-
Recombinant Human Cathepsin B.
-
Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.5) containing a reducing agent like DTT (e.g., 5 mM) to activate the enzyme.
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Analysis System: HPLC or LC-MS.
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the Assay Buffer at 37°C for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 10 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM). Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold Quenching Solution.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of released payload over time.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
TCO-PEG1-Val-Cit-OH in Antibody-Drug Conjugates: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the TCO-PEG1-Val-Cit-OH linker, a sophisticated component integral to the development of advanced Antibody-Drug Conjugates (ADCs). This guide will detail the sequential activation of its constituent parts, from bioorthogonal conjugation to targeted intracellular payload release, providing a comprehensive resource for researchers in the field.
Introduction: The Role of Linkers in ADC Efficacy
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics, and therapeutic index. The this compound linker is a multi-component system designed to offer precise control over drug conjugation and release, thereby maximizing efficacy while minimizing off-target toxicity.
This linker incorporates four key functionalities:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle for "click chemistry," enabling highly efficient and site-specific conjugation to a tetrazine-modified antibody.[1][2]
-
Polyethylene Glycol (PEG1): A single PEG unit that enhances the hydrophilicity of the linker-payload complex, which can improve the pharmacokinetic properties and reduce aggregation of the resulting ADC.[1][3]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomal compartment of cells and often upregulated in tumors.[4][]
-
Self-Immolative Spacer (p-aminobenzyl carbamate (B1207046) - PABC): Following the enzymatic cleavage of the Val-Cit linker, this spacer spontaneously releases the attached payload in its active form.[2][4]
Core Mechanism of Action: From Circulation to Cytotoxicity
The mechanism of action of an ADC utilizing a this compound linker is a multi-step process designed for maximal efficacy and minimal systemic toxicity.[1][6]
-
Bioorthogonal Conjugation: The process begins with the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO group on the linker-payload and a tetrazine-functionalized antibody.[7][8] This "click chemistry" approach allows for the creation of homogenous ADCs with a precise drug-to-antibody ratio (DAR).[1]
-
Systemic Circulation and Tumor Targeting: Once assembled, the ADC circulates in the bloodstream. The stability of the linker prevents premature release of the cytotoxic payload.[9] The monoclonal antibody component of the ADC directs it to the tumor site by binding to a specific antigen expressed on the surface of cancer cells.[9]
-
Internalization and Lysosomal Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[10] The ADC is then trafficked through the endosomal-lysosomal pathway to the lysosome.[10]
-
Enzymatic Cleavage: The acidic environment of the lysosome contains a high concentration of proteases, including cathepsin B.[][11] Cathepsin B recognizes and cleaves the Val-Cit dipeptide within the linker.[4][11]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit moiety triggers a spontaneous 1,6-elimination reaction in the PABC self-immolative spacer.[2] This results in the rapid and efficient release of the active cytotoxic payload directly inside the target cancer cell.[2][4]
-
Induction of Apoptosis: The released cytotoxic agent can then exert its pharmacological effect, such as inhibiting microtubule polymerization or causing DNA damage, ultimately leading to the death of the cancer cell.[]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Intracellular trafficking and payload release of an ADC.
Caption: TCO-Tetrazine bioorthogonal ligation reaction.
Caption: Enzymatic cleavage and self-immolative payload release.
Quantitative Data Summary
The efficiency of each step in the mechanism of action can be quantified. The following tables summarize key kinetic and stability data for the TCO-tetrazine ligation and the enzymatic cleavage of the Val-Cit linker.
Table 1: TCO-Tetrazine Ligation Kinetics
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | [8] |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | [8] |
| TCO on CC49 mAb | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | [13] |
Table 2: In Vivo Stability of Val-Cit Containing Linkers
| Linker Type | Preclinical Model | Key Findings | Reference |
| Val-Cit-PABC | Rodent (Mouse, Rat) | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c). | [14][15] |
| Val-Cit-PABC | Ces1c-knockout mice | High stability observed. | [15] |
| Val-Cit-PABC | Human | Generally good stability in human serum. | [16] |
| Val-Ala | Mouse | Better hydrophilicity and stability compared to Val-Cit. | [15] |
| Sulfatase-cleavable | Mouse | High plasma stability (>7 days) compared to Val-Cit (<1 h). | [15] |
Experimental Protocols
The development and characterization of an ADC with a this compound linker involves several key experimental stages.
Protocol 1: Preparation of Tetrazine-Modified Antibody[9]
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO.
-
Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column.
-
Add a calculated molar excess of the Tetrazine-NHS ester solution to the mAb solution.
-
Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 1-2 hours at room temperature).
-
Remove the excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer back to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy.
Protocol 2: ADC Conjugation via iEDDA Click Chemistry[9]
This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Prepare a stock solution of the TCO-linker-payload in a suitable solvent (e.g., DMSO).
-
Add a slight molar excess (e.g., 1.5 to 3.0 fold) of the TCO-linker-payload stock solution to the mAb-Tz solution in the Conjugation Buffer.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or Protein A chromatography.
-
Characterize the purified ADC.
Protocol 3: ADC Characterization
This protocol outlines key analytical techniques to characterize the final ADC product.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: Separates ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[17]
-
UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[10]
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC, allowing for accurate DAR determination.[17]
-
-
Aggregation Analysis:
-
Size Exclusion Chromatography (SEC)-HPLC: Used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[3]
-
-
In Vitro Cytotoxicity Assay:
-
Expose cancer cell lines with varying levels of target antigen expression to a range of ADC concentrations.
-
Measure cell viability after a defined incubation period (e.g., 72-96 hours) using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Determine the IC₅₀ (half-maximal inhibitory concentration) to assess the potency of the ADC.
-
-
In Vitro Linker Cleavage Assay:
-
Incubate the ADC with purified cathepsin B or in a lysosomal extract.
-
Monitor the release of the payload over time using techniques such as HPLC or LC-MS.
-
Conclusion
The this compound linker represents a sophisticated and highly versatile tool in the field of bioconjugation and targeted drug delivery. Its multi-component design allows for a precisely controlled, multi-step activation process, ensuring efficient conjugation, targeted delivery, and specific payload release.[6] A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of next-generation ADCs with improved therapeutic windows. This guide provides a foundational understanding for researchers and drug developers seeking to leverage this advanced linker technology in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. criver.com [criver.com]
The Crucial Role of the TCO Group in the TCO-PEG1-Val-Cit-OH Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TCO-PEG1-Val-Cit-OH linker is a sophisticated and versatile tool in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its modular design allows for precise control over the conjugation process and subsequent payload release. This technical guide delves into the pivotal role of the trans-cyclooctene (B1233481) (TCO) group within this linker, providing a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
The TCO Group: A Bioorthogonal Handle for Precision Conjugation
The trans-cyclooctene (TCO) moiety is a strained alkene that serves as a highly reactive and specific handle for bioorthogonal "click chemistry".[1] Its primary role in the this compound linker is to facilitate the covalent attachment of the linker-payload complex to a targeting molecule, such as a monoclonal antibody, that has been functionalized with a tetrazine group.[2][3]
This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper. The high specificity of the TCO-tetrazine ligation ensures that the conjugation occurs only between the intended components, preventing unwanted side reactions with other functional groups present on the biomolecules.[4] This precision allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical factor influencing the therapeutic window of the ADC.[5][6]
The IEDDA reaction between TCO and tetrazine forms a stable dihydropyridazine (B8628806) bond, effectively and irreversibly linking the payload to the antibody. The reaction is so efficient that it can be carried out at low micromolar or even nanomolar concentrations of the reactants.[7]
Caption: TCO-Tetrazine Bioorthogonal Ligation.
Quantitative Analysis of TCO-Tetrazine Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are a key advantage of this bioorthogonal reaction pair. The second-order rate constants are among the highest reported for any bioorthogonal reaction, enabling rapid and efficient conjugation.[7][8] The table below summarizes representative kinetic data for various TCO and tetrazine derivatives.
| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | ~2,000 | [9] |
| TCO derivatives | Methyl-substituted tetrazines | Aqueous Media | ~1,000 | [9] |
| TCO derivatives | Hydrogen-substituted tetrazines | Aqueous Media | up to 30,000 | [9] |
| TCO-PEG₄ | Various tetrazine scaffolds | DPBS | 1,100 - 73,000 | [9][10] |
| General TCO | General Tetrazine | Not Specified | up to 1 x 10⁶ | [9] |
The Integrated Role of the TCO Group in the ADC Mechanism of Action
The TCO group initiates a cascade of events that ultimately leads to the targeted delivery and release of a cytotoxic payload within a cancer cell. The following diagram illustrates the overall mechanism of action of an ADC constructed using the this compound linker.
Caption: Overall Mechanism of Action of a TCO-based ADC.
Experimental Protocols
General Protocol for TCO-Linker Conjugation to a Tetrazine-Modified Antibody
This protocol outlines a general procedure for the bioorthogonal conjugation of a TCO-containing linker-payload to a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
TCO-PEG1-Val-Cit-Payload stock solution in an appropriate organic solvent (e.g., DMSO).[11]
-
Conjugation buffer (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: Prepare the tetrazine-modified antibody at a concentration of 1-5 mg/mL in the conjugation buffer.[9]
-
Linker-Payload Addition: Add the TCO-PEG1-Val-Cit-Payload stock solution to the antibody solution. A slight molar excess (1.5 to 5-fold) of the linker-payload is typically used.[7] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[12]
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography.[9]
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[3]
In Vitro Cathepsin B Cleavage Assay
This assay is used to evaluate the enzymatic release of the payload from the ADC.
Materials:
-
ADC conjugated with TCO-PEG1-Val-Cit-Payload.
-
Recombinant human Cathepsin B.
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Enzyme Activation: Pre-activate the Cathepsin B in the assay buffer at 37°C for 15 minutes.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction. A typical final concentration is 1 µM ADC and 20 nM Cathepsin B.[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately quench the reaction by adding an equal volume of quenching solution.[13]
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
Stability of the TCO Linker
The stability of the TCO group is crucial for ensuring that the ADC remains intact in systemic circulation until it reaches the target cell. While generally stable, the TCO moiety can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols.[14] The table below provides a qualitative overview of TCO linker stability.
| Linker Component | Stability Consideration | Factors Influencing Stability | Reference(s) |
| TCO Group | Isomerization to less reactive CCO | Thiol concentration, presence of certain serum proteins. | [14] |
| Val-Cit Dipeptide | Premature cleavage in plasma | Susceptible to cleavage by mouse carboxylesterase Ces1c, but generally stable in human plasma. | [15][16] |
Conclusion
The TCO group is an indispensable component of the this compound linker, enabling the precise and efficient construction of advanced bioconjugates. Its rapid, specific, and biocompatible reaction with tetrazines provides a robust method for attaching therapeutic payloads to targeting moieties. Understanding the kinetics, stability, and role of the TCO group in the overall mechanism of action is paramount for the successful design and development of next-generation targeted therapies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Chemistry with Trans-Cyclooctene (TCO) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and the Rise of TCO Linkers
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions have become indispensable tools in chemical biology, drug development, and molecular imaging, enabling the precise labeling and manipulation of biomolecules in their natural environment. Among the various bioorthogonal reactions developed, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a particularly powerful strategy due to its exceptionally fast reaction kinetics and excellent biocompatibility.[2][3]
Trans-cyclooctenes are highly strained alkenes that exhibit remarkable reactivity towards electron-deficient dienes like tetrazines.[2] This inherent reactivity allows the TCO-tetrazine ligation to proceed rapidly at low concentrations and physiological temperatures without the need for a catalyst, making it ideal for in vivo applications.[1][4][5] This guide provides a comprehensive overview of the core principles of bioorthogonal chemistry utilizing TCO linkers, including their reaction kinetics, stability, and applications, supplemented with detailed experimental protocols and quantitative data.
The TCO-Tetrazine Ligation: Mechanism and Kinetics
The cornerstone of TCO-based bioorthogonal chemistry is the IEDDA reaction. This reaction involves a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-poor tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[4][6] The release of dinitrogen gas makes this an irreversible reaction.
The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1.[1][4] This rapid reactivity is crucial for in vivo applications where the concentrations of labeling reagents are often low. The reaction rate is influenced by the electronic properties of both the TCO and the tetrazine. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can further accelerate the reaction.[6]
Quantitative Data on TCO Linker Properties
The selection of a TCO linker for a specific application depends on a balance between reactivity and stability. Various TCO derivatives have been developed to optimize these properties.
| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | Stability Characteristics | Reference(s) |
| Parent TCO | ~2.0 x 10³ | Prone to isomerization to the less reactive cis-cyclooctene (CCO) isomer, especially in the presence of copper-containing proteins. | [2][7] |
| s-TCO (strained TCO) | >10⁵ | Increased reactivity due to additional ring strain, but stability can be a concern. | [2] |
| Axial-linked TCO | 2.7 x 10⁵ | Higher reactivity compared to equatorial-linked TCO. | [8] |
| PEGylated TCO | Variable, but generally high | Improved aqueous solubility and biocompatibility. May increase the rate of isomerization in serum by making the TCO more accessible to catalysts. | [9][10] |
| Dioxolane-fused TCO | - | Enhanced chemical stability against isomerization. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of TCO-based bioorthogonal chemistry. Below are protocols for the preparation of a tetrazine-modified antibody and its subsequent conjugation to a TCO-linker-payload, a common workflow in the development of antibody-drug conjugates (ADCs).[12][13]
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine moiety using a Tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.
-
Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (at 280 nm) and the tetrazine (at its specific λmax).
Protocol 2: ADC Conjugation via IEDDA Click Chemistry
This protocol details the conjugation of a TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
Purification: Purify the resulting ADC from unreacted TCO-linker-payload and other small molecules using SEC or Protein A chromatography.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HPLC (hydrophobic interaction chromatography or SEC), and mass spectrometry.
Factors Influencing TCO Linker Reactivity and Stability
The successful application of TCO linkers in bioorthogonal chemistry hinges on a delicate balance between their reactivity towards tetrazines and their stability in biological environments. Several factors can influence these properties.
Reactivity Enhancement:
-
Ring Strain: Increasing the conformational strain of the cyclooctene (B146475) ring, as seen in s-TCO, accelerates the IEDDA reaction.[2]
-
Electronics: Attaching electron-donating groups to the TCO moiety raises the energy of its highest occupied molecular orbital (HOMO), leading to a faster reaction with the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[6] Conversely, electron-withdrawing groups on the tetrazine lower its LUMO, also increasing the reaction rate.[6]
-
Linker Attachment: The stereochemistry of the linker attachment to the TCO ring can impact reactivity, with axial isomers often reacting faster than equatorial isomers.[8]
Stability Considerations:
-
Isomerization: A primary pathway for TCO deactivation is isomerization to the much less reactive cis-cyclooctene (CCO) isomer. This can be catalyzed by interactions with copper-containing proteins in serum or by the presence of thiols.[7][8]
-
Steric Hindrance: Increasing steric hindrance around the TCO tag can impede isomerization and improve its stability in vivo.[8]
Applications in Research and Drug Development
The unique characteristics of TCO linkers have led to their widespread adoption in various fields:
-
Targeted Drug Delivery: TCO-tetrazine chemistry is extensively used to construct ADCs, where a potent drug is linked to an antibody that targets a specific cell type, such as a cancer cell.[1][5] This approach allows for selective drug release at the disease site, minimizing off-target toxicity.
-
Molecular Imaging: By attaching imaging agents (e.g., fluorophores, radioisotopes) to a TCO or tetrazine, researchers can track the localization and dynamics of biomolecules in real-time within living organisms.[1][6] This is particularly valuable in cancer imaging and metabolic studies.
-
Protein and Antibody Conjugation: TCO linkers enable the precise, site-specific labeling of proteins and antibodies without compromising their biological function, which is critical for developing effective therapeutics and diagnostic assays.[1]
-
"Click-to-Release" Chemistry: TCO linkers have been engineered to not only form a stable linkage but also to cleave and release a payload upon reaction with a tetrazine.[11][14] This "click-to-release" strategy offers a powerful method for controlled drug activation at a specific time and location.
Conclusion
Bioorthogonal chemistry with TCO linkers represents a significant advancement in our ability to manipulate and study biological systems with high precision and control. The exceptionally fast, catalyst-free, and biocompatible nature of the TCO-tetrazine ligation has made it a go-to tool for researchers and drug developers. As our understanding of the factors governing TCO reactivity and stability continues to grow, we can expect the development of even more sophisticated and powerful TCO-based tools for a wide range of applications, from fundamental biological research to the next generation of targeted therapeutics and diagnostics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Self-immolative spacers in antibody-drug conjugates
An In-Depth Technical Guide to Self-Immolative Spacers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Within the realm of cleavable linkers, self-immolative spacers have emerged as an indispensable technology. These chemical motifs act as secondary, traceless connectors that undergo rapid, spontaneous disassembly following a specific triggering event, ensuring the release of the cytotoxic payload in its native, unmodified, and fully active form. This guide provides a comprehensive technical overview of the core principles, mechanisms, and applications of self-immolative spacers in ADC design, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the field.
Introduction: The Critical Role of the Linker
An ADC's architecture consists of three fundamental components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that joins them.[1] The linker's role is far more sophisticated than being a simple tether; it must keep the payload securely attached to the antibody in systemic circulation to prevent premature release and off-target toxicity, yet allow for efficient cleavage and drug release once the ADC has reached its target cancer cell.[2][3]
Linkers are broadly categorized as non-cleavable or cleavable.[4] Non-cleavable linkers release the payload after the complete lysosomal degradation of the antibody, resulting in a drug molecule with an attached amino acid residue.[1] Cleavable linkers, conversely, are designed with specific chemical bonds that are severed in response to triggers unique to the tumor microenvironment or intracellular compartments, such as low pH, a reducing environment, or the presence of specific enzymes.[1][2]
A key innovation in cleavable linker technology is the incorporation of a self-immolative spacer . This spacer is the final bridge to the drug and is essential for ensuring that after the primary linker is cleaved, no part of the linker—or "stub"—remains attached to the payload, which could otherwise impair its cytotoxic activity.[5][6]
The Mechanism of Self-Immolation
The action of a self-immolative spacer is a two-step process initiated by a specific trigger.
-
Triggering Event: A cleavable unit attached to the spacer is severed. This is a targeted event, such as the enzymatic cleavage of a peptide bond by lysosomal proteases.[5] This initial cleavage "unmasks" the self-immolative spacer, converting it into an unstable intermediate.
-
Spontaneous Cascade: The unmasked spacer immediately undergoes a rapid and irreversible chemical reaction, typically a 1,4- or 1,6-elimination via an electronic cascade or an intramolecular cyclization.[5][7][8] This spontaneous fragmentation is the "self-immolation" that culminates in the breaking of the bond connecting the spacer to the payload.
This elegant mechanism ensures that the drug is released in its pristine, intended form, maximizing its therapeutic potential.[9]
Major Classes of Self-Immolative Spacers and Triggering Mechanisms
Self-immolative spacers are versatile and are designed in conjunction with various trigger mechanisms to respond to different physiological cues.
PABC-Based Spacers: The Industry Standard
The para-aminobenzyloxycarbonyl (PABC) spacer is the most widely used and clinically validated self-immolative system in ADCs.[5][9][10] It is almost always paired with an enzyme-cleavable dipeptide trigger, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[][12]
-
Trigger: In the acidic, enzyme-rich environment of the lysosome, proteases like Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the dipeptide sequence.[][13][14] While Cathepsin B was initially thought to be the primary enzyme, studies have shown that other cysteine cathepsins (K, L, and S) can also cleave the Val-Cit linker, providing redundancy in the release mechanism.[14][15][16]
-
Self-Immolation Mechanism (1,6-Elimination): The enzymatic cleavage exposes a free aniline (B41778) group on the PABC moiety. This highly electron-donating group initiates a spontaneous 1,6-electronic elimination through the aromatic ring, leading to the formation of an unstable aza-quinone methide intermediate, the release of CO₂, and the liberation of the payload, which is typically attached as a carbamate (B1207046) to the benzylic position.[13][17]
Cyclization-Based Spacers
Another major class of self-immolative spacers operates via intramolecular cyclization. After a triggering event, a newly exposed nucleophile on the spacer attacks an internal electrophilic site, forming a stable 5- or 6-membered ring. This cyclization reaction forces the expulsion of the payload.
-
Trigger (pH-Sensitive): A common trigger for this mechanism is an acid-labile hydrazone bond.[18][] Hydrazone linkers are stable at the physiological pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][18][]
-
Self-Immolation Mechanism (Cyclization): The hydrolysis of the hydrazone unmasks a nucleophilic group (e.g., an amine or hydroxyl group) that then attacks a nearby carbonyl group, leading to the formation of a lactam or other cyclic structure and subsequent release of the drug.[7]
Disulfide-Based Spacers
This class of linkers utilizes the significant difference in redox potential between the extracellular space and the intracellular cytoplasm.[3][20]
-
Trigger (Redox-Sensitive): The linker contains a disulfide bond that is stable in the oxidative environment of the bloodstream. However, upon internalization, the high intracellular concentration of glutathione (B108866) (GSH), which can be up to 1000-fold higher than in plasma, rapidly reduces the disulfide bond to a free thiol.[3][18][20]
-
Self-Immolation Mechanism: The cleavage of the disulfide bond unmasks a group that triggers a subsequent self-immolative cascade. For example, a newly formed thiol can initiate a cyclization reaction to release the payload.[21][22][23] This design decouples the disulfide cleavage event from the payload release, allowing for more tunable release kinetics.[6][21]
Quantitative Data and Performance Comparison
The choice of a linker system has a profound impact on the ADC's therapeutic index. Stability in circulation is paramount to prevent off-target toxicity, while efficient cleavage at the target site is necessary for efficacy.
| Linker System | Trigger Mechanism | Self-Immolation Mechanism | Plasma Stability | Key Considerations | Example ADCs |
| Val-Cit-PABC | Enzymatic (Cathepsins) | 1,6-Elimination | High in human plasma; lower in rodent plasma due to Carboxylesterase 1C (Ces1c) activity.[10][16][24] | The most clinically validated system. Rodent models may not accurately predict human stability.[10] | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin).[7] |
| Val-Ala-PABC | Enzymatic (Cathepsins) | 1,6-Elimination | Comparable to Val-Cit.[4] | Higher hydrophilicity than Val-Cit, which can be advantageous for highly lipophilic payloads to achieve higher DARs with less aggregation.[4] | Investigational ADCs. |
| Hydrazone | pH-Sensitive (Acidic) | Cyclization or Direct Release | Moderate; can exhibit slow hydrolysis at physiological pH, leading to potential premature drug release.[4][18][] | One of the earliest linker technologies; largely superseded by more stable systems.[18] | Mylotarg® (Gemtuzumab ozogamicin).[4] |
| Disulfide (e.g., SPDB) | Redox-Sensitive (Glutathione) | Direct or via Immolation | Tunable; stability can be increased by adding steric hindrance around the disulfide bond.[25] | Release kinetics can be modulated by linker design.[25] | Some maytansinoid-based ADCs.[18] |
| β-Glucuronide-PABC | Enzymatic (β-glucuronidase) | 1,6-Elimination | High stability in circulation.[4][6] | β-glucuronidase is present in lysosomes and necrotic tumor regions, potentially allowing for bystander killing.[4][6] | Investigational ADCs. |
Key Experimental Protocols
The development and validation of ADCs with self-immolative spacers require a suite of specialized analytical and biological assays.
Protocol 1: General Workflow for ADC Synthesis and Characterization
This protocol outlines the standard steps for conjugating a linker-payload to an antibody and verifying the product.
Methodology:
-
Antibody Preparation: The monoclonal antibody's interchain disulfide bonds are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive thiol (-SH) groups. The extent of reduction is carefully controlled to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
Conjugation: The synthesized linker-payload, containing a thiol-reactive group such as a maleimide, is added to the reduced antibody solution. The reaction (e.g., Michael addition) is allowed to proceed under controlled pH, temperature, and time.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload, aggregates, and other impurities. Size Exclusion Chromatography (SEC) is commonly used.
-
Characterization:
-
DAR Measurement: Hydrophobic Interaction Chromatography (HIC) is used to separate antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the relative peak areas.
-
Purity and Aggregation: SEC is used to quantify the percentage of monomeric ADC and identify any high molecular weight aggregates.
-
Identity Confirmation: Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the ADC and its subunits.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay is critical for evaluating the linker's stability and predicting potential off-target toxicity.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human and mouse plasma) at 37°C. Control samples are kept at -80°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: An immuno-affinity capture method is often employed. The ADC is captured from the plasma using beads coated with an anti-human IgG antibody. This separates the ADC from plasma proteins.
-
Analysis: The captured ADC is analyzed by LC-MS. The average DAR is measured at each time point. A decrease in the average DAR over time indicates linker instability and premature drug deconjugation.[26] The amount of released payload in the supernatant can also be quantified.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency and specificity of the ADC against cancer cells.
Methodology:
-
Cell Plating: Target antigen-positive and antigen-negative (as a control) cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a period of 72 to 120 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay that measures metabolic activity.
-
Data Analysis: The results are plotted as cell viability versus drug concentration. A dose-response curve is fitted to the data to calculate the IC₅₀ value (the concentration of the agent that causes 50% inhibition of cell growth), which serves as a measure of the ADC's potency.
Conclusion and Future Outlook
Self-immolative spacers are a sophisticated and essential component in the design of modern, effective, and safe antibody-drug conjugates.[5] By ensuring the traceless release of the cytotoxic payload, they maximize the drug's potency upon reaching the target cell. The PABC system, particularly when paired with a cathepsin-cleavable dipeptide, remains the gold standard, underpinning the success of several FDA-approved ADCs.[7]
Ongoing research focuses on developing novel self-immolative systems with different triggers and release kinetics to further widen the therapeutic window.[1][27] This includes spacers that respond to new enzymatic triggers or linkers that can release payloads with functional groups other than amines, such as phenols and alcohols.[17][28] The continued evolution of self-immolative linker chemistry will undoubtedly play a pivotal role in creating the next generation of highly targeted and powerful cancer therapeutics.
References
- 1. dialnet.unirioja.es [dialnet.unirioja.es]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. chempep.com [chempep.com]
- 20. mdpi.com [mdpi.com]
- 21. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. njbio.com [njbio.com]
- 26. mdpi.com [mdpi.com]
- 27. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 28. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
An In-depth Technical Guide to the Hydrophilicity and Solubility of PEGylated ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of potent, often hydrophobic, cytotoxic drugs to monoclonal antibodies (mAbs) in antibody-drug conjugates (ADCs) frequently leads to challenges with solubility and aggregation. These issues can negatively impact manufacturability, stability, pharmacokinetics, and the overall therapeutic index of the ADC. The incorporation of hydrophilic linkers, particularly those containing polyethylene (B3416737) glycol (PEG) chains, has emerged as a critical strategy to mitigate these challenges. This guide provides a comprehensive overview of the role of PEGylated linkers in enhancing the hydrophilicity and solubility of ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Introduction: The Challenge of Hydrophobicity in ADCs
The efficacy of an ADC is dependent on the successful delivery of a potent cytotoxic payload to target cancer cells. However, many of the most effective payloads are highly hydrophobic.[1][][3][4] This inherent hydrophobicity, when combined with the large, complex structure of an antibody, can lead to a number of developability issues:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates.[] Aggregation can lead to reduced efficacy, increased immunogenicity, and altered pharmacokinetic profiles.
-
Poor Solubility: The overall solubility of the ADC can be significantly reduced, making formulation and administration more difficult.[3][5][6][7][]
-
Increased Clearance: Hydrophobic ADCs are often cleared more rapidly from circulation, reducing their half-life and the opportunity to reach the tumor site.[9][10]
-
Lower Drug-to-Antibody Ratio (DAR): The hydrophobicity of the payload can limit the number of drug molecules that can be conjugated to an antibody before significant aggregation and solubility issues arise.[11]
PEGylation: A Strategy to Enhance Hydrophilicity
PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established method for improving the pharmaceutical properties of biologics.[5] In the context of ADC linkers, PEGylation offers several key advantages:
-
Increased Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the hydrophobic payload and increasing the overall water solubility of the ADC.[7][12]
-
Reduced Aggregation: The flexible PEG chains provide steric hindrance, physically shielding the hydrophobic payloads and reducing intermolecular interactions that lead to aggregation.[13]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated ADCs leads to reduced renal clearance and a longer circulation half-life.[][9][13]
-
Enabling Higher DARs: By masking the hydrophobicity of the payload, PEG linkers can allow for the conjugation of a higher number of drug molecules per antibody without inducing significant aggregation.[11]
Quantitative Impact of PEGylated Linkers
The length and architecture of the PEG linker can be modulated to fine-tune the physicochemical properties of the ADC.
Impact of PEG Linker Length on ADC Pharmacokinetics
Longer PEG chains generally lead to a slower clearance rate and longer half-life. However, there can be a trade-off with in vitro potency, where longer linkers may sometimes lead to a decrease in cytotoxicity.[9]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Reference |
|---|---|---|
| PEG2 | ~40 | |
| PEG4 | ~25 | |
| PEG8 | ~10 | |
| PEG12 | ~8 | |
| PEG24 | ~7 |
Impact of PEGylation on ADC Aggregation
The inclusion of PEG linkers significantly reduces the propensity for ADC aggregation, even at higher DARs.
| Linker Type | DAR | Aggregation (%) | Reference |
|---|---|---|---|
| Non-PEGylated | 8 | >20% | |
| PEG4 | 8 | <5% | |
| PEG8 | 8 | <2% | |
| PEG12 | 8 | <2% | |
| PEG24 | 8 | <2% |
Impact of Drug-to-Antibody Ratio (DAR) on Solubility
Increasing the DAR, especially with hydrophobic payloads, generally decreases the solubility of an ADC. PEGylation can help to mitigate this effect.
| Linker Type | DAR | Relative Solubility | Reference |
|---|---|---|---|
| Non-PEGylated | 4 | Moderate | [3] |
| Non-PEGylated | 8 | Low | [3] |
| PEGylated (e.g., PEG8) | 4 | High | [6] |
| PEGylated (e.g., PEG8) | 8 | Moderate to High | [6] |
Experimental Protocols
Determination of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. It is a key method for characterizing ADCs and can be used to determine the drug-to-antibody ratio (DAR) distribution.[14][15]
Objective: To assess the relative hydrophobicity of different ADC species.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC samples (1 mg/mL in PBS)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
Species with higher hydrophobicity will have longer retention times. The average DAR can be calculated from the peak areas of the different drug-loaded species.[16]
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in an ADC preparation.
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8
-
ADC samples (1 mg/mL in PBS)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µL of the ADC sample.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Aggregates will elute first, followed by the monomer, and then any smaller fragments.
-
Calculate the percentage of each species by integrating the respective peak areas.
Assessment of ADC Solubility by PEG-Induced Precipitation
This assay provides a relative measure of the solubility of an ADC by determining the concentration of PEG required to induce precipitation.
Objective: To compare the relative solubility of different ADC constructs.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 280 nm
-
Polyethylene glycol (e.g., PEG 6000) stock solution (e.g., 40% w/v in PBS)
-
Phosphate buffered saline (PBS), pH 7.4
-
ADC samples (e.g., 2 mg/mL in PBS)
Procedure:
-
Prepare a serial dilution of the PEG stock solution in PBS in the microplate to create a range of PEG concentrations.
-
Add a fixed amount of the ADC sample to each well containing the different PEG concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 1 hour) to allow for precipitation to occur.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble ADC remaining.
-
Plot the concentration of soluble ADC against the PEG concentration to determine the PEG concentration that causes 50% precipitation (PEG50). A higher PEG50 value indicates greater solubility.
Visualizing Key Concepts and Workflows
References
- 1. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
- 11. adcreview.com [adcreview.com]
- 12. purepeg.com [purepeg.com]
- 13. adcreview.com [adcreview.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. blog.crownbio.com [blog.crownbio.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of TCO-PEG1-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG1-Val-Cit-OH is a key heterobifunctional linker used in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This linker incorporates a trans-cyclooctene (B1233481) (TCO) moiety for bioorthogonal click chemistry, a single polyethylene (B3416737) glycol (PEG1) unit to enhance hydrophilicity, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide.[1] Upon enzymatic cleavage of the Val-Cit linker within the lysosome of a target cell, a self-immolative p-aminobenzyl alcohol (PABC) spacer facilitates the release of a conjugated payload. This document provides a detailed protocol for the chemical synthesis and purification of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential assembly of its core components. The overall workflow begins with the synthesis of the Val-Cit-PABC backbone, followed by the attachment of the TCO-PEG1 moiety.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of Fmoc-Val-Cit-PABOH
This stage involves the synthesis of the protected dipeptide-spacer conjugate, Fmoc-Val-Cit-PABOH.
1.1 Synthesis of Fmoc-Cit-PABOH
-
Materials: Fmoc-L-Citrulline, p-aminobenzyl alcohol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), Ethyl acetate (B1210297) (EtOAc), aqueous HCl, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Fmoc-L-Citrulline (1.0 equiv), p-aminobenzyl alcohol (1.2 equiv), and HATU (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the mixture and stir at room temperature in the dark for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield Fmoc-Cit-PABOH.
-
1.2 Fmoc Deprotection of Fmoc-Cit-PABOH to Yield H-Cit-PABOH
-
Materials: Fmoc-Cit-PABOH, Piperidine, DMF.
-
Procedure:
-
Dissolve the purified Fmoc-Cit-PABOH in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with DMF to remove residual piperidine, yielding crude H-Cit-PABOH which can be used in the next step without further purification.
-
1.3 Synthesis of Fmoc-Val-Cit-PABOH
-
Materials: H-Cit-PABOH, Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-Valine), DIPEA, DMF.
-
Procedure:
-
Dissolve the crude H-Cit-PABOH in DMF.
-
In a separate flask, dissolve Fmoc-Val-OSu (1.1 equiv) in DMF.
-
Add the Fmoc-Val-OSu solution to the H-Cit-PABOH solution, followed by the addition of DIPEA (1.0 equiv).[2]
-
Stir the reaction at room temperature for 20 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in step 1.1.4.
-
Purify the product by silica gel flash column chromatography using a methanol/dichloromethane gradient to obtain Fmoc-Val-Cit-PABOH.[3]
-
Stage 2: Fmoc Deprotection of Fmoc-Val-Cit-PABOH
-
Materials: Fmoc-Val-Cit-PABOH, Piperidine, DMF.
-
Procedure:
-
Dissolve the purified Fmoc-Val-Cit-PABOH in a 20% solution of piperidine in DMF.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude free amine, H-Val-Cit-PAB-OH. This product is often used in the next step without further purification.
-
Stage 3: Coupling of TCO-PEG1-NHS ester with H-Val-Cit-PAB-OH
-
Materials: H-Val-Cit-PAB-OH, TCO-PEG1-NHS ester (commercially available), DIPEA, DMF.
-
Procedure:
-
Dissolve the crude H-Val-Cit-PAB-OH in anhydrous DMF and add DIPEA (2.0 equiv).[1]
-
In a separate vial, dissolve TCO-PEG1-NHS ester (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Add the TCO-PEG1-NHS ester solution to the H-Val-Cit-PAB-OH solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Purification of this compound
The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Preparative RP-HPLC Purification
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude reaction mixture from Stage 3 in a minimal amount of DMF or mobile phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the product using a linear gradient of mobile phase B. A typical gradient might be 5-95% B over 30-40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm and 254 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product, this compound, as a solid.
-
Data Presentation
| Synthesis Step | Reactants | Key Reagents/Solvents | Typical Yield | Purity Assessment |
| 1.3 Synthesis of Fmoc-Val-Cit-PABOH | H-Cit-PABOH, Fmoc-Val-OSu | DIPEA, DMF | 85-95%[2] | TLC, LC-MS, NMR |
| 2. Fmoc Deprotection | Fmoc-Val-Cit-PABOH | 20% Piperidine/DMF | Quantitative | TLC, LC-MS |
| 3. Coupling with TCO-PEG1-NHS ester | H-Val-Cit-PAB-OH, TCO-PEG1-NHS ester | DIPEA, DMF | Not specified | LC-MS |
| Final Product after Purification | This compound | Preparative RP-HPLC | Not specified | HPLC, LC-MS, NMR |
Analytical Characterization
The identity and purity of the final this compound product should be confirmed by analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
Signaling Pathway and Mechanism of Action
The this compound linker is designed for a controlled, multi-stage release of a therapeutic payload within a target cell.
Caption: Mechanism of action of an ADC utilizing the this compound linker.
This detailed protocol provides a comprehensive guide for the synthesis and purification of this compound, a critical component in the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for TCO-PEG1-Val-Cit-OH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the conjugation of a cytotoxic payload to an antibody using the TCO-PEG1-Val-Cit-OH linker system. This advanced linker facilitates the creation of antibody-drug conjugates (ADCs) with a cleavable linkage, designed for specific payload release within the target cell's lysosomal compartment. Detailed protocols for the two primary stages of conjugation are presented: first, the attachment of a hydroxyl-containing payload to the this compound linker, and second, the conjugation of the resulting linker-payload construct to a tetrazine-modified antibody via a bioorthogonal click reaction. Methodologies for purification and characterization, including determination of the drug-to-antibody ratio (DAR), are also described.
Introduction to this compound Linker
The this compound linker is a sophisticated tool in the construction of modern antibody-drug conjugates. Its multi-component structure is engineered to provide stability in circulation and ensure targeted release of the cytotoxic drug. The key components and their functions are:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a reactive partner in the inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with a tetrazine (Tz) moiety.[1][2][3][4] This bioorthogonal reaction is highly efficient and specific, allowing for precise conjugation under mild, biocompatible conditions.[2][4][5]
-
Polyethylene Glycol (PEG1): A single PEG unit enhances the hydrophilicity of the linker-payload complex.[3][5][6] This can improve the solubility and pharmacokinetic properties of the final ADC, while also potentially reducing aggregation.[1][6]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease highly active within the lysosomal compartment of cells.[1][6][7] This enzymatic cleavage is crucial for the intracellular release of the cytotoxic payload, minimizing off-target toxicity.[1][7]
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that connects the Val-Cit linker to the cytotoxic drug.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety spontaneously decomposes to release the payload in its active form.[6]
-
Hydroxyl Group (-OH): This terminal group serves as the attachment point for a hydroxyl-containing cytotoxic payload.[3]
Signaling Pathway and Mechanism of Action
The efficacy of an ADC constructed with the this compound linker relies on a sequence of events that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Experimental Workflow
The overall process for generating a site-specific ADC with the this compound linker involves two main conjugation steps, followed by purification and characterization.
Experimental Protocols
Protocol 1: Synthesis of the TCO-Linker-Payload Conjugate
This protocol describes the conjugation of a hydroxyl-containing cytotoxic payload to the this compound linker. This typically involves the formation of a carbonate linkage.
Materials:
-
This compound
-
Hydroxyl-containing cytotoxic payload
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reverse-phase HPLC (RP-HPLC) system for purification
-
LC-MS and/or NMR for characterization
Methodology:
-
Activation of the Payload:
-
Dissolve the hydroxyl-containing payload in anhydrous DMF.
-
Add 1.5 equivalents of DSC and 2.0 equivalents of DIPEA.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. The product is a succinimidyl carbonate-activated payload.
-
-
Conjugation to the TCO-Linker:
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of the activated payload to the TCO-linker solution.
-
Add an additional 1.0 equivalent of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the resulting TCO-linker-payload conjugate by preparative RP-HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final TCO-linker-payload conjugate using LC-MS to verify the molecular weight and NMR spectroscopy if required.
-
Protocol 2: Conjugation of TCO-Linker-Payload to a Tetrazine-Modified Antibody
This protocol details the bioorthogonal iEDDA reaction between the TCO-functionalized linker-payload and a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified TCO-linker-payload conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 or Superdex 200) for purification
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Methodology:
-
Antibody Preparation:
-
Ensure the tetrazine-modified antibody is in an amine-free buffer, such as PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified TCO-linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the desired molar excess of the TCO-linker-payload solution to the antibody solution. A typical starting point is a 3-10 fold molar excess of the linker-payload over the antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess, unreacted linker-payload and organic solvent using a desalting column (e.g., Sephadex G-25) or SEC. The ADC can be further purified and buffer-exchanged into a final formulation buffer.
-
Characterization of the Final ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic payload.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl) with their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic linker-payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.[8][9][]
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).[1][9]
-
Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).[1]
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR 1, DAR 2, etc.).[9]
-
The average DAR is calculated from the weighted average of the peak areas corresponding to the different species.[]
B. Analysis of Aggregation and Purity
Size Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the ADC and to quantify the presence of high molecular weight species (aggregates).
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
The main peak corresponds to the monomeric ADC. Any peaks eluting earlier represent aggregates.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation and characterization process.
| Parameter | Recommended Range | Method of Determination |
| Linker-Payload Synthesis | ||
| Payload:DSC:DIPEA Molar Ratio | 1 : 1.5 : 2.0 | Stoichiometry |
| Antibody Conjugation | ||
| Antibody Concentration | 2-10 mg/mL | UV-Vis (A280) |
| TCO-Linker-Payload:Antibody Molar Ratio | 3:1 to 10:1 | Stoichiometry |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Time-course analysis |
| Reaction Buffer | PBS, pH 7.4 | pH measurement |
| ADC Characterization | ||
| Target Average DAR | 2-4 | HIC-HPLC, UV-Vis |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low DAR | - Insufficient molar excess of linker-payload- Inactive TCO or tetrazine groups- Steric hindrance | - Increase the molar excess of the TCO-linker-payload.- Ensure the purity and reactivity of both components.- Consider a longer PEG spacer if steric hindrance is suspected. |
| High Aggregation | - High DAR leading to increased hydrophobicity- Suboptimal buffer conditions (pH, ionic strength)- Physical stress (agitation, freeze-thaw) | - Optimize the linker-payload to antibody molar ratio to achieve a lower DAR.- Screen different formulation buffers to enhance stability.- Handle the ADC with care, avoiding harsh conditions. Use SEC to remove existing aggregates.[6] |
| Heterogeneous Product | - Inconsistent modification of the antibody with tetrazine | - Optimize the tetrazine modification step to achieve a more uniform distribution of reactive sites. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
Application Notes and Protocols for TCO-PEG1-Val-Cit-OH Payload Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile.[1] This document provides detailed application notes and protocols for the use of TCO-PEG1-Val-Cit-OH, a sophisticated, cleavable linker designed for the development of next-generation ADCs.
The this compound linker is a multi-component system engineered for optimal performance[2][3]:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry."[2][3] Specifically, it engages in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified antibody.[2][3] This reaction is known for its exceptionally fast kinetics and biocompatibility, proceeding rapidly at low concentrations without the need for cytotoxic catalysts.[2][3]
-
Polyethylene (B3416737) Glycol (PEG1): A single polyethylene glycol unit acts as a hydrophilic spacer.[2][3] The PEG moiety enhances the aqueous solubility of the linker-payload complex, can reduce aggregation, and may improve the overall pharmacokinetic properties of the resulting ADC.[1][2][3]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B.[2][3] This enzymatic lability is a key feature for the intracellular release of the conjugated payload, as Cathepsin B is often upregulated in tumor cells.[2][3]
-
Hydroxyl (-OH): A terminal functional group that can be activated for the conjugation of a therapeutic payload, typically one containing a carboxylic acid or other suitable functional group for esterification or carbamoylation.
The combination of these components allows for precise control over the conjugation process, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.[4]
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic effect of an ADC constructed with the this compound linker is achieved through a multi-step process designed for maximal efficacy and minimal off-target toxicity.
-
Circulation and Targeting: Once administered, the ADC circulates systemically. The stable linker ensures that the cytotoxic payload remains securely attached to the antibody, preventing premature drug release.[1] The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.[1]
-
Internalization: Following antigen binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is exposed to high concentrations of lysosomal proteases, including Cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the citrulline and the self-immolative spacer (if present, such as a PABC group, which would be attached to the payload).[2][3]
-
Payload Release and Action: The enzymatic cleavage initiates the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Data Presentation
The following tables summarize typical reaction parameters and representative data for the development of ADCs using TCO-linker technology.
Note: The data presented below is illustrative and compiled from various sources describing TCO- and Val-Cit-based ADCs. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Typical Reagents and Conditions for Antibody-Tetrazine Modification
| Parameter | Typical Value/Condition | Purpose |
| Antibody Concentration | 5-10 mg/mL | To ensure efficient reaction kinetics. |
| Reaction Buffer | Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0) | Provides optimal pH for NHS ester reaction with lysines. |
| Tetrazine Reagent | Tetrazine-NHS ester | For covalent attachment to primary amines (e.g., lysine (B10760008) residues). |
| Molar Excess of Tetrazine | 5-20 equivalents | To achieve a desired degree of labeling (DOL). |
| Reaction Time | 1-2 hours | Sufficient for conjugation at room temperature. |
| Reaction Temperature | Room Temperature (20-25°C) | Balances reaction rate and antibody stability. |
| Quenching Reagent | Tris buffer (50-100 mM final conc.) | To stop the reaction by consuming excess NHS ester. |
| Purification Method | Size Exclusion Chromatography (e.g., Zeba™ columns) | To remove excess, unreacted tetrazine reagent. |
Table 2: Illustrative TCO-Tetrazine Conjugation Parameters and Resulting DAR
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Excess of TCO-Linker-Payload | 1.5 equivalents | 3.0 equivalents | 5.0 equivalents |
| Reaction Time | 1 hour | 1 hour | 1 hour |
| Reaction Temperature | 25°C | 25°C | 25°C |
| Average DAR (by HIC-HPLC) | ~1.8 | ~3.5 | ~3.9 |
| % Unconjugated Antibody | ~5% | <1% | <1% |
| % Aggregates (by SEC) | <1% | <1% | ~1.5% |
Table 3: Representative In Vitro Cytotoxicity of a Val-Cit-MMAE ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Cell Line A | High | 10-50 |
| Cell Line B | Low | 500-1000 |
| Cell Line C | Negative | >10,000 |
Table 4: Comparative Plasma Stability of Different Linker Types
| Linker Type | Stability in Human Plasma | Stability in Rodent Plasma | Notes |
| Val-Cit | Generally stable | Prone to premature cleavage | Cleavage by carboxylesterase 1c (Ces1c) in rodents can complicate preclinical evaluation.[2] |
| Non-cleavable (e.g., MC) | Highly stable | Highly stable | Payload is released upon lysosomal degradation of the antibody.[2] |
| Disulfide | Variable stability | Variable stability | Susceptible to reduction in the bloodstream. |
Experimental Protocols
The development of an ADC using the this compound linker involves three main stages: 1) conjugation of the payload to the linker, 2) modification of the antibody with a tetrazine moiety, and 3) the final "click" reaction to form the ADC, followed by purification and characterization.
Protocol 1: Payload Activation and Conjugation to this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the hydroxyl group of the this compound linker via an esterification reaction.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the payload in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.
-
Conjugation: In a separate flask, dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DMF.
-
Add the activated payload solution dropwise to the TCO-linker solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired TCO-PEG1-Val-Cit-Payload conjugate.
-
Purification: Upon completion, purify the reaction mixture by reverse-phase HPLC to isolate the pure conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C or below under desiccated conditions.
Protocol 2: Antibody Modification with a Tetrazine Moiety
This protocol details the random modification of an antibody's surface-accessible lysine residues with a tetrazine-NHS ester.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation: Add the desired molar excess (e.g., 10 equivalents) of the Tetrazine-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted tetrazine and quenching buffer by purifying the tetrazine-modified antibody (mAb-Tz) using desalting columns equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of the mAb-Tz by UV-Vis spectroscopy or mass spectrometry.
Protocol 3: ADC Conjugation via IEDDA Click Chemistry
This protocol describes the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 2
-
TCO-linker-payload from Protocol 1
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing. The reaction is typically very fast.
-
Purification: Purify the resulting ADC to remove any unreacted TCO-linker-payload and organic solvent. This can be achieved using SEC, tangential flow filtration (TFF), or Protein A affinity chromatography. The final ADC should be in a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).
Protocol 4: ADC Characterization - DAR Determination by HIC-HPLC
Materials:
-
Purified ADC
-
HIC-HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the purified ADC sample (typically 10-50 µg).
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR will be more hydrophobic and elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Protocol 5: In Vitro Cathepsin B Cleavage Assay
Materials:
-
Purified ADC
-
Human Cathepsin B (recombinant)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
LC-MS system for analysis
Procedure:
-
Activate Cathepsin B: Pre-incubate the enzyme in the assay buffer for 15 minutes at 37°C.
-
Cleavage Reaction: Add the ADC to the activated Cathepsin B solution to a final concentration of ~1 mg/mL.
-
Incubate the reaction at 37°C.
-
Time Points: Take aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload and antibody fragments. This confirms the linker's susceptibility to enzymatic cleavage.
Conclusion
The this compound linker is a versatile and powerful tool for the construction of advanced antibody-drug conjugates. Its design incorporates a bioorthogonal handle for precise, catalyst-free conjugation, a hydrophilic spacer to improve physicochemical properties, and a selectively cleavable dipeptide for controlled intracellular payload release. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology in the creation of next-generation targeted therapeutics. Careful optimization of conjugation conditions and thorough characterization are paramount to developing safe and effective ADCs.
References
Application Notes and Protocols for TCO-PEG1-Val-Cit-OH in Site-Specific Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the use of TCO-PEG1-Val-Cit-OH, an advanced linker system for the site-specific development of next-generation ADCs.
The this compound linker incorporates several key features to optimize ADC performance:
-
Trans-cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle for highly efficient and specific conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction.[1] This enables precise control over the conjugation site and the drug-to-antibody ratio (DAR).
-
Polyethylene Glycol (PEG1): A single hydrophilic PEG unit that enhances the linker's aqueous solubility, which can reduce aggregation and potentially improve the overall pharmacokinetic properties of the ADC.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] This ensures intracellular release of the cytotoxic payload, minimizing off-target toxicity.[3]
-
Self-immolative Spacer: Following enzymatic cleavage of the Val-Cit linker, a p-aminobenzyl carbamate (B1207046) (PABC) spacer self-immolates to release the conjugated payload in its active, unmodified form.[3]
-
Hydroxyl (-OH): The reactive site for the covalent attachment of a cytotoxic payload, typically through the formation of a stable carbamate bond.[1]
The strategic combination of these components results in a versatile and effective linker for developing ADCs with a potentially wide therapeutic window.
Mechanism of Action
The therapeutic effect of an ADC developed with the this compound linker is achieved through a multi-step process designed for maximal efficacy and minimal systemic toxicity.
-
Circulation and Targeting: The ADC circulates systemically. The stable linker ensures the cytotoxic payload remains attached to the antibody, preventing premature drug release. The mAb component specifically binds to a target antigen on the surface of cancer cells.[1]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide of the linker.[3][4]
-
Payload Release: Cleavage of the Val-Cit moiety initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]
-
Cell Death: The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
Data Presentation
Quantitative data from various studies are summarized below to facilitate the comparison of different ADC constructs and linker technologies.
Table 1: In Vitro Plasma Stability of Val-Cit Containing ADCs
| Plasma Source | Incubation Time (hours) | Remaining Intact ADC (%) | Key Observations |
| Human | 168 | >95% | Val-Cit linkers are generally stable in human plasma.[2] |
| Mouse | 24 | ~65% | Significant payload release is often observed due to cleavage by carboxylesterase 1c (Ces1c).[2] |
| Rat | 24 | <50% | Similar to mouse plasma, instability is observed.[5] |
Note: Data is illustrative and based on published findings for Val-Cit-PABC containing ADCs. Actual results may vary depending on the specific antibody, payload, and conjugation site.
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| ADC Construct | Target Cell Line | Antigen Expression | IC50 (pM) |
| Site-Specific ADC (TCO-linker) | HER2+ | High | 8.8-14.3 (illustrative)[6] |
| Cysteine-Linked ADC (mc-linker) | HER2+ | High | 92 (illustrative)[6] |
| Non-cleavable ADC | HER2+ | High | 609 (illustrative)[6] |
| Isotype Control ADC | HER2+ | High | >10,000 |
Note: IC50 values are highly dependent on the cell line, payload potency, and DAR. The data presented is a representative comparison from literature to highlight general trends.[6]
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| TCO-PEG-Val-Cit-PABC | Solid Tumor Xenograft | 3 mg/kg, single dose | Efficacious in inhibiting tumor growth.[6] |
| Traditional Val-Cit | Solid Tumor Xenograft | 3 mg/kg, single dose | Efficacious, but may be impacted by instability in mouse models.[6] |
| Non-cleavable | Solid Tumor Xenograft | 3 mg/kg, single dose | Can show potent efficacy. |
Note: In vivo efficacy is dependent on numerous factors including the tumor model, target antigen expression, and ADC pharmacokinetics. The information provided is based on general findings for ADCs with similar components.
Experimental Protocols
The development of an ADC using the this compound linker involves three main stages: preparation of components, conjugation, and characterization.
Protocol 1: Antibody Modification with Tetrazine
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Tetrazine-NHS Ester Preparation: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Reaction: Add a 5-20 fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody using UV-Vis spectroscopy.
Protocol 2: TCO-Tetrazine Ligation for ADC Synthesis
This protocol outlines the bioorthogonal reaction between the tetrazine-modified antibody and the this compound-Payload conjugate.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
This compound-Payload conjugate
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the this compound-Payload conjugate in a minimal amount of DMSO and then dilute in the Reaction Buffer.
-
Ligation Reaction: Add the TCO-payload solution to the tetrazine-modified antibody solution at a molar ratio of 1.5-5 equivalents of TCO-payload to 1 equivalent of antibody.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (if applicable).[4]
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol provides a general outline for assessing the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Treatment: Administer the treatments intravenously (i.v.) according to the planned dosing schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.
Signaling Pathways and Logical Relationships
Conclusion
The this compound linker offers a powerful and versatile platform for the development of site-specific ADCs. By combining the precision of bioorthogonal click chemistry with a well-established enzyme-cleavable dipeptide, this linker system enables the creation of homogeneous and potent ADCs with a potentially improved therapeutic index. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize this technology in their ADC programs. Careful characterization of the resulting ADCs, including DAR, stability, and in vitro and in vivo efficacy, is crucial for successful preclinical and clinical development.
References
- 1. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component of ADC design is the linker that connects the antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized protease-cleavable linker in both clinically approved and investigational ADCs.[1] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][]
Cathepsin B is a cysteine protease predominantly found in lysosomes, where it is highly active in the acidic environment (pH 4.5-5.5).[1] The Val-Cit linker's susceptibility to Cathepsin B-mediated cleavage allows for the specific release of the cytotoxic payload within the target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3] These application notes provide detailed protocols for conducting in vitro Cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of Val-Cit linkers in ADCs.
Mechanism of Action: Cathepsin B Cleavage of Val-Cit-PABC Linkers
The cleavage of a Val-Cit linker by Cathepsin B is a multi-step process that ultimately leads to the release of the free drug payload. This process typically involves a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which is crucial for the efficient release of the unmodified drug.[4][5]
-
Enzymatic Cleavage : Cathepsin B recognizes and cleaves the peptide bond between the citrulline residue and the PABC spacer.[4]
-
Self-Immolation : The cleavage of the amide bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer.[6][7]
-
Payload Release : This elimination results in the release of the unmodified cytotoxic drug, carbon dioxide, and a remnant of the spacer.[6]
It is important to note that while Cathepsin B is a primary enzyme responsible for Val-Cit linker cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to this process.[1][4]
Data Presentation: Comparative Cleavage of Dipeptide Linkers
While specific kinetic parameters (Km, kcat) for the cleavage of full ADCs are not always widely published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.[1]
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Primary Cleaving Enzyme(s) | Notes |
| Val-Cit | Baseline (Considered the benchmark) | Cathepsin B | Widely used due to its efficient cleavage and stability.[1][] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved and offers the benefit of lower hydrophobicity, which can help prevent ADC aggregation.[1] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Cathepsin B | While rapidly cleaved by isolated Cathepsin B, its cleavage rate is comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[1] |
Experimental Protocols
Protocol 1: HPLC-Based In Vitro Cathepsin B Cleavage Assay
This protocol outlines a typical experiment to quantify the release of a payload from an ADC containing a Val-Cit linker using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate and extent of drug release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with a Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, 0.02% Brij-35, pH 5.0)[8]
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[8]
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
HPLC system with a suitable column and detector
Procedure:
-
ADC and Enzyme Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Reconstitute and dilute the Recombinant Human Cathepsin B to a working concentration (e.g., 10 µg/mL) in Activation Buffer.[8] Incubate at room temperature for 15 minutes to activate the enzyme.[8] Further dilute the activated enzyme to the final desired concentration (e.g., 0.1 µg/mL) in Assay Buffer.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution. A typical final concentration for the enzyme is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
-
Incubation and Time Points:
-
Reaction Quenching:
-
Immediately terminate the reaction by adding an excess of cold Quenching Solution to the aliquot.[3]
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the released payload, the ADC, and any intermediates.
-
The amount of released payload is determined by comparing the peak area to a standard curve of the free drug.
-
Protocol 2: Fluorescence-Based In Vitro Cathepsin B Activity Assay
This protocol is a more general method to measure Cathepsin B activity, often used in a high-throughput format. It utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by Cathepsin B. While not directly measuring payload release from an ADC, it is useful for assessing enzyme activity and for inhibitor screening.
Objective: To measure the enzymatic activity of Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
CB Reaction Buffer[9]
-
CB Inhibitor (for negative control)[9]
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions. The CB Reaction Buffer should be brought to room temperature before use.[10]
-
-
Reaction Setup:
-
Add 50 µL of CB Reaction Buffer to each well of the 96-well plate.[9]
-
Add the sample containing Cathepsin B to the wells.
-
For a negative control, pre-incubate the enzyme with a CB Inhibitor.
-
-
Initiation and Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
The relative Cathepsin B activity is determined by comparing the fluorescence intensity of the sample to that of a control. A standard curve using the free fluorophore (e.g., AFC or AMC) can be generated to quantify the enzyme activity.[9]
-
Visualizations
Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. rndsystems.com [rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates: Protocols and Application Notes
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic drug (payload) via a chemical linker. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][3] Therefore, accurate and robust methods for determining the DAR are essential throughout the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs, including Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
I. UV/Vis Spectroscopy for Average DAR Determination
UV/Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC.[4][][6] This technique relies on the distinct absorbance spectra of the antibody and the cytotoxic drug.[3][4] By measuring the absorbance of the ADC at two different wavelengths, typically at the absorbance maxima of the protein (around 280 nm) and the drug, the concentrations of both components can be determined, and the average DAR can be calculated.[3][4]
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] For a mixture of two absorbing species (the antibody and the drug), the total absorbance at a given wavelength is the sum of the absorbances of the individual components. By setting up and solving a system of two simultaneous equations for two different wavelengths, the concentrations of the antibody and the drug can be determined.
Experimental Protocol: UV/Vis Spectroscopy
Materials:
-
ADC sample
-
Formulation buffer (or appropriate solvent)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two selected wavelengths (e.g., 280 nm and the λmax of the drug). This can be done experimentally or obtained from literature values.
-
Sample Preparation: Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Use the formulation buffer as the diluent.
-
Spectrophotometer Setup: Blank the spectrophotometer with the formulation buffer.
-
Absorbance Measurement: Measure the absorbance of the diluted ADC sample at the two selected wavelengths (A1 and A2).
-
Calculation of Average DAR: Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]), and subsequently the average DAR:
-
A1 = εAb1 * [Ab] * l + εDrug1 * [Drug] * l
-
A2 = εAb2 * [Ab] * l + εDrug2 * [Drug] * l
Where:
-
A1 and A2 are the absorbances of the ADC at wavelength 1 and 2.
-
εAb1 and εAb2 are the molar extinction coefficients of the antibody at wavelength 1 and 2.
-
εDrug1 and εDrug2 are the molar extinction coefficients of the drug at wavelength 1 and 2.
-
l is the path length of the cuvette (typically 1 cm).
By solving these two simultaneous equations, the concentrations of the antibody and the drug can be determined. The average DAR is then calculated as:
Average DAR = [Drug] / [Ab]
-
Data Presentation:
| Parameter | Value |
| Wavelength 1 (nm) | |
| Wavelength 2 (nm) | |
| Molar Extinction Coefficient of Antibody at Wavelength 1 (M⁻¹cm⁻¹) | |
| Molar Extinction Coefficient of Antibody at Wavelength 2 (M⁻¹cm⁻¹) | |
| Molar Extinction Coefficient of Drug at Wavelength 1 (M⁻¹cm⁻¹) | |
| Molar Extinction Coefficient of Drug at Wavelength 2 (M⁻¹cm⁻¹) | |
| Absorbance of ADC at Wavelength 1 | |
| Absorbance of ADC at Wavelength 2 | |
| Calculated Antibody Concentration (M) | |
| Calculated Drug Concentration (M) | |
| Average DAR |
II. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating molecules based on their hydrophobicity.[4] It is considered a standard method for analyzing the drug load distribution, naked antibody content, and average DAR of cysteine-conjugated ADCs.[4][7] The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. HIC can separate ADC species with different numbers of conjugated drugs, providing a distribution profile of the different DAR species.
Principle: In HIC, the stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances the hydrophobic interactions between the ADC and the stationary phase, leading to retention. A decreasing salt gradient then weakens these interactions, allowing for the elution of the different ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HPLC/UPLC Setup:
-
Equilibrate the HIC column with Mobile Phase A.
-
Set the UV detector to a wavelength where the antibody absorbs (e.g., 280 nm).
-
-
Injection and Elution:
-
Inject the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the bound ADC species.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific DAR (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species by dividing the area of each peak by the total peak area.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100 []
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 (Unconjugated mAb) | |||
| DAR2 | |||
| DAR4 | |||
| DAR6 | |||
| DAR8 | |||
| Total | 100% | ||
| Average DAR |
III. Mass Spectrometry (MS) for Precise DAR Determination
Mass spectrometry (MS) is a highly accurate and sensitive technique for determining the DAR and drug distribution of ADCs.[] It provides molecular weight information, allowing for the unambiguous identification and quantification of different ADC species. Both liquid chromatography-mass spectrometry (LC-MS) and native MS approaches are commonly used.
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For ADCs, the mass of each conjugated drug molecule adds to the total mass of the antibody. By deconvoluting the mass spectrum, the masses of the different ADC species can be determined, and the number of conjugated drugs can be calculated.
Experimental Protocol: LC-MS for DAR Analysis
Materials:
-
ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase (RP) or size-exclusion (SEC) column
-
Mobile phases appropriate for the chosen chromatography method (e.g., acetonitrile/water with formic acid for RP-LC)
-
Reducing agent (e.g., DTT) for reduced mass analysis (optional)
Procedure:
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the different ADC components using the chosen LC method.
-
Acquire mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-conjugated forms.
-
Calculate the average DAR based on the relative abundance of each species.
-
Data Presentation:
| Species | Observed Mass (Da) | Calculated Mass (Da) | Drug Load (DAR) | Relative Abundance (%) |
| Unconjugated mAb | 0 | |||
| mAb + 1 Drug | 1 | |||
| mAb + 2 Drugs | 2 | |||
| mAb + 3 Drugs | 3 | |||
| mAb + 4 Drugs | 4 | |||
| Average DAR |
IV. Method Comparison
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR only | Average DAR and drug distribution | Precise average DAR, drug distribution, and mass confirmation |
| Accuracy | Moderate | High | Very High |
| Precision | Moderate | High | Very High |
| Sample Requirement | Low | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Complexity | Low | Moderate | High |
| Instrumentation | Standard UV/Vis spectrophotometer | HPLC/UPLC system | LC-MS system |
| Best Suited For | Quick estimation of average DAR | Cysteine-conjugated ADCs, routine QC | Detailed characterization, research and development |
Visualizing Experimental Workflows
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
Caption: Workflow for DAR distribution analysis using HIC.
Caption: Workflow for precise DAR determination using LC-MS.
References
- 1. hpst.cz [hpst.cz]
- 2. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmiweb.com [pharmiweb.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Application Notes and Protocols for TCO-PEG1-Val-Cit-OH in Developing Responsive Diagnostic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG1-Val-Cit-OH is a versatile heterobifunctional linker designed for the development of advanced bioconjugates, including responsive diagnostic probes. This molecule incorporates three key functional elements: a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry, a short polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker. The terminal hydroxyl group (-OH) allows for the attachment of various payloads, such as fluorophores and quenchers, to create activatable diagnostic probes.
The principle behind these responsive probes lies in the specific enzymatic cleavage of the Val-Cit linker by cathepsin B, a protease that is significantly upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[1][2][3] In an uncleaved state, a fluorescent reporter attached to the linker can be held in close proximity to a quencher molecule, resulting in a low fluorescence signal. Upon internalization into target cells and subsequent cleavage by cathepsin B, the fluorophore is released from the quencher, leading to a significant increase in fluorescence, enabling the visualization of tumor cells and tissues.[1][4] This "turn-on" mechanism provides a high signal-to-background ratio, making these probes highly sensitive for diagnostic imaging applications.
Key Features and Applications
Key Features:
-
Bioorthogonal Conjugation: The TCO group allows for highly efficient and specific conjugation to tetrazine-modified targeting ligands (e.g., antibodies, peptides) via the inverse-electron-demand Diels-Alder (iEDDA) click reaction.[5][6] This reaction is rapid, proceeds under mild, biocompatible conditions, and does not require a catalyst.[5][6]
-
Enzyme-Specific Activation: The Val-Cit dipeptide is a well-established substrate for cathepsin B, ensuring that the probe's activation is localized to environments where this enzyme is active, such as tumors.[7][8]
-
Enhanced Solubility: The hydrophilic PEG1 spacer helps to mitigate the hydrophobicity of the overall probe construct, reducing the potential for aggregation and improving its pharmacokinetic properties.
-
Versatile Payload Attachment: The terminal hydroxyl group provides a convenient handle for the conjugation of a wide range of imaging agents.
Applications:
-
Fluorescence-Guided Surgery: Development of activatable fluorescent probes that can illuminate tumor margins during surgery, aiding in more complete and precise tumor resection.[4]
-
In Vivo Tumor Imaging: Creation of targeted probes for non-invasive imaging of tumors in preclinical animal models to study disease progression and therapeutic response.[2][4]
-
Cellular Imaging: Use in in vitro and ex vivo imaging to detect and study cathepsin B activity in cancer cell lines and tissue samples.[1][9]
-
High-Throughput Screening: Development of fluorogenic assays to screen for inhibitors of cathepsin B.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for cathepsin B-responsive probes based on the Val-Cit cleavage mechanism. While specific data for a probe constructed directly from this compound may vary depending on the attached fluorophore and quencher, these values from the literature for similar probes provide a representative overview of the expected performance.
Table 1: In Vitro Performance of Cathepsin B-Responsive Fluorescent Probes
| Parameter | Representative Value | Reference |
| Fluorescence Turn-On Ratio | 35-fold to 73-fold increase | [10] |
| Limit of Detection (LOD) | Low nanomolar range | [1] |
| Specificity | High for Cathepsin B over other proteases | [2][11] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Val-Cit Substrates
| Parameter | Representative Value | Reference |
| Michaelis Constant (Km) | 0.39 mM (for Z-Arg-Arg-7-AMC) | [12] |
| Catalytic Rate Constant (kcat) | Varies with substrate | [13][14] |
| Catalytic Efficiency (kcat/Km) | 4.29 µM⁻¹ min⁻¹ (for Val-Cit-AL) | [10] |
Signaling Pathway and Mechanism of Action
The activation of a diagnostic probe constructed with this compound follows a well-defined pathway upon reaching the target tumor microenvironment.
Caption: Mechanism of action for a this compound based diagnostic probe.
Experimental Protocols
Protocol 1: Synthesis of a Quenched Fluorescent Probe
This protocol describes the synthesis of a quenched fluorescent probe using this compound, a fluorophore with a carboxylic acid group (e.g., Cy5.5-COOH), and a quencher with an amine group (e.g., a Black Hole Quencher™ amine derivative).
Caption: Synthetic workflow for a quenched fluorescent probe.
Materials:
-
This compound
-
Fluorophore-COOH (e.g., Cy5.5 carboxylic acid)
-
Quencher-NH2 (e.g., BHQ-3 amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation of Fluorophore:
-
Dissolve the fluorophore-COOH (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation of Fluorophore to Linker:
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add the activated fluorophore-NHS ester solution to the linker solution.
-
Add DIPEA (2 eq) and stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction for the formation of the TCO-PEG1-Val-Cit-Fluorophore conjugate by LC-MS.
-
Purify the product by reverse-phase HPLC.
-
-
Activation of the Conjugate's Carboxylic Acid (if applicable, from Citrulline):
-
Dissolve the purified TCO-PEG1-Val-Cit-Fluorophore (1 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and stir for 1-2 hours at room temperature.
-
-
Conjugation of Quencher:
-
Dissolve the Quencher-NH2 (1.5 eq) in anhydrous DMF.
-
Add the activated conjugate solution to the quencher solution.
-
Add DIPEA (2 eq) and stir at room temperature overnight, protected from light.
-
Monitor the formation of the final quenched probe by LC-MS.
-
Purify the final product by reverse-phase HPLC and characterize by mass spectrometry.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay measures the fluorescence turn-on of the probe in the presence of recombinant human cathepsin B.[7][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-invasive in vivo imaging of tumour-associated cathepsin B by a highly selective inhibitory DARPin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. A critical component of an ADC is the linker, which connects the antibody to the drug. The choice of linker chemistry significantly impacts the stability, efficacy, and safety profile of the ADC.
This document provides a detailed experimental workflow for the development of ADCs using a bioorthogonal "click chemistry" approach, specifically the reaction between a tetrazine-modified antibody and a trans-cyclooctene (B1233481) (TCO)-bearing linker-payload. This inverse-electron-demand Diels-Alder (IEDDA) reaction offers exceptional speed, specificity, and biocompatibility, allowing for precise control over the conjugation process under mild conditions.[1]
These protocols will guide researchers through the key stages of TCO-based ADC development, from antibody modification and conjugation to in vitro and in vivo characterization.
Overall Experimental Workflow
The development and evaluation of an ADC with a TCO linker can be broken down into four main stages: Component Preparation, ADC Conjugation, ADC Characterization, and Functional Evaluation. Each stage involves a series of experiments to ensure the quality, stability, and efficacy of the final conjugate.
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)
This protocol describes the modification of primary amine residues (e.g., lysines) on the monoclonal antibody with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal Antibody (mAb)
-
Tetrazine-NHS ester
-
Reaction Buffer: 50 mM Borate Buffer, pH 8.5 (or 1x PBS, pH adjusted to 8.0-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Tetrazine-NHS Stock Solution:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Tetrazine-NHS ester by purifying the reaction mixture using a desalting column equilibrated with 1x PBS, pH 7.4.
-
-
Characterization & Storage:
-
Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.
-
Store the mAb-Tz at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: ADC Conjugation via IEDDA Click Chemistry
This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload
-
Conjugation Buffer: 1x PBS, pH 7.4
-
Anhydrous DMSO
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the TCO-linker-payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The IEDDA reaction is typically very fast.[1]
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and residual DMSO using an SEC system with 1x PBS, pH 7.4 as the mobile phase.
-
-
Storage:
-
Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.
-
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker payloads, allowing for the determination of the average Drug-to-Antibody Ratio (DAR).
Materials & Equipment:
-
Purified ADC
-
HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[2]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol[2]
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the prepared ADC sample.
-
Run a linear gradient to decrease the salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Set the flow rate to 0.5-1.0 mL/min.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
-
Protocol 4: ADC Characterization - Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC product.
Materials & Equipment:
-
Purified ADC
-
SEC HPLC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: 200 mM Potassium Phosphate, 250 mM Potassium Chloride, pH 6.2 (Isocratic)[3] (Note: For hydrophobic ADCs, adding 10-15% isopropanol (B130326) or acetonitrile (B52724) to the mobile phase may be necessary to improve peak shape).[1][4][5]
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the mobile phase.
-
HPLC Method:
-
Equilibrate the column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.
-
Run the analysis under isocratic conditions for 15-30 minutes.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer and high molecular weight (HMW) species.
-
Calculate the percentage of aggregation:
-
% Aggregation = (Area of HMW peaks / Total Area of all peaks) * 100
-
-
Protocol 5: In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Viability Measurement (MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 6: In Vitro Internalization Assay by Flow Cytometry
This assay quantifies the internalization of the ADC by target cells.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Antigen-positive cells
-
Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Incubate ~1x10^6 cells with the fluorescently labeled ADC (e.g., 10 µg/mL) in culture medium for 30 minutes on ice to allow binding.
-
Wash the cells with cold PBS to remove unbound ADC.
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should remain on ice (0h time point).
-
-
Quenching:
-
At each time point, place the cells on ice to stop internalization.
-
Divide each sample into two tubes. To one tube, add the quenching antibody (e.g., 50 µg/mL). To the other, add an isotype control.
-
Incubate on ice for 30 minutes.
-
-
Flow Cytometry:
-
Wash the cells with cold FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
The MFI of the unquenched sample represents total cell-associated ADC (surface-bound + internalized).
-
The MFI of the quenched sample represents the internalized ADC.
-
Calculate the percentage of internalization:
-
% Internalization = (MFI of quenched sample / MFI of unquenched sample) * 100
-
-
Protocol 7: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.
Materials & Animals:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Antigen-positive tumor cell line
-
Matrigel (optional)
-
Purified ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells (often resuspended in a mix with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, unconjugated mAb, ADC low dose, ADC high dose).
-
-
ADC Administration:
-
Administer the ADC and control articles, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
-
Endpoint:
-
The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Collect tumors and major organs for further analysis (e.g., histology, payload concentration).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Data Presentation
Quantitative data from the characterization and functional evaluation of different ADC constructs should be summarized in tables for clear comparison.
Table 1: ADC Characterization Summary
| ADC Construct | Average DAR (HIC-HPLC) | % Aggregation (SEC-HPLC) | Purity (SDS-PAGE) |
|---|---|---|---|
| ADC-001 | 3.8 | 1.5% | >95% |
| ADC-002 | 3.9 | 2.1% | >95% |
| Control mAb | N/A | 0.8% | >98% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Compound | IC50 (nM) |
|---|---|---|---|
| Cell Line A | Positive | ADC-001 | 0.5 |
| Cell Line A | Positive | Free Drug | 0.1 |
| Cell Line B | Negative | ADC-001 | >1000 |
| Cell Line B | Negative | Free Drug | 0.2 |
Table 3: In Vivo Efficacy Summary (at Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | 1500 ± 150 | 0% |
| Control mAb | 5 | 1450 ± 130 | 3% |
| ADC-001 | 1 | 800 ± 90 | 47% |
| ADC-001 | 5 | 150 ± 40 | 90% |
References
- 1. agilent.com [agilent.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG1-Val-Cit-OH Conjugation Reactions
Welcome to the technical support center for TCO-PEG1-Val-Cit-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCO-PEG1-Val-Cit-PABC-OH and what are the functions of its components?
A1: TCO-PEG1-Val-Cit-PABC-OH is a versatile, cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2] Each component plays a critical role:
-
TCO (trans-cyclooctene): A strained alkene that serves as a reactive handle for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule.[1][3][4] This reaction is known for its exceptionally fast kinetics.[5][6]
-
PEG1: A single polyethylene (B3416737) glycol spacer increases the hydrophilicity of the linker-payload complex.[1][3] This can improve solubility, reduce aggregation, and enhance the pharmacokinetic properties of the resulting ADC.[1][7]
-
Val-Cit (Valine-Citrulline): A dipeptide motif specifically designed to be cleaved by Cathepsin B, a protease highly active within the lysosomal compartment of tumor cells.[3][8] This ensures the targeted, intracellular release of the cytotoxic payload.[3]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that connects the Val-Cit linker to the payload.[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety spontaneously decomposes, releasing the payload in its active form.[3][8]
-
-OH (Hydroxyl group): The terminal hydroxyl group is the attachment point for the cytotoxic payload. This group typically requires activation to efficiently react with the payload.[8]
Q2: What is the general workflow for conjugating a payload to an antibody using this linker?
A2: The process is typically a two-step conjugation workflow.[8] First, the TCO-PEG1-Val-Cit-PABC-OH linker is activated and conjugated to the payload. Second, the resulting TCO-linker-payload complex is conjugated to the antibody.
Q3: Why am I observing low conjugation efficiency between my TCO-modified antibody and tetrazine-payload?
A3: Low efficiency in the TCO-tetrazine ligation step can be due to several factors. A primary cause can be the hydrophobicity of the TCO group, which may "bury" itself in hydrophobic pockets of the antibody, making it inaccessible for reaction.[8] The inclusion of a hydrophilic PEG spacer is designed to mitigate this.[8] Other potential causes include suboptimal pH (the reaction is generally efficient between pH 6-9), steric hindrance near the conjugation site, and degradation of the TCO or tetrazine reactants.[8] TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time.[5][8]
Q4: My Antibody-Drug Conjugate (ADC) is aggregating after conjugation. What are the potential causes and solutions?
A4: ADC aggregation is often driven by increased surface hydrophobicity after conjugation with a hydrophobic linker-payload.[1][7] Key causes and troubleshooting steps are outlined below:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR. A higher number of hydrophobic molecules increases the propensity for aggregation.[1][9] |
| Suboptimal Buffer Conditions | Screen different buffer compositions (e.g., histidine, citrate) and pH levels to find conditions that minimize aggregation. The optimal pH is often at least one unit away from the antibody's isoelectric point.[1] |
| Unfavorable Conjugation Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4°C vs. room temperature) to reduce the rate of aggregation.[1] |
| Inefficient Purification | Use Size Exclusion Chromatography (SEC) to effectively remove aggregates from the final product.[8] |
| Freeze-Thaw Cycles | Aliquot the purified ADC into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation.[7][8] |
| Suboptimal Storage | Store the ADC at the recommended temperature, typically 2-8°C, and protect it from light, especially if the payload is photosensitive.[1] |
Q5: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
A5: The DAR is a critical quality attribute that significantly impacts the efficacy, safety, and stability of an ADC.[8] A high DAR can lead to increased hydrophobicity and aggregation, while a low DAR may result in insufficient potency.[1][9] It is crucial to optimize and accurately measure the DAR.[8]
Troubleshooting Guides
Issue 1: Low Yield of TCO-Linker-Payload Conjugate
| Potential Cause | Troubleshooting Step |
| Inefficient Activation of -OH Group | Ensure complete activation of the hydroxyl group. For example, when creating a p-nitrophenyl (PNP) carbonate, use a non-nucleophilic base like pyridine (B92270) or diisopropylethylamine in an anhydrous organic solvent (e.g., DMF or dichloromethane). Monitor the reaction by TLC or LC-MS.[8] |
| Degradation of Reactants | Use fresh, high-quality reagents. Ensure solvents are anhydrous, as water can interfere with the activation and conjugation reactions.[10] |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants. A 10-20 fold molar excess of the activated linker to the payload is a common starting point.[8] Adjust reaction time and temperature as needed. |
| Purification Issues | Use an appropriate purification method, such as silica (B1680970) gel chromatography or preparative HPLC, to isolate the desired product from unreacted starting materials and byproducts.[8] |
Issue 2: Poor Solubility of the TCO-Linker
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Dissolve the linker in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution. Direct dissolution in aqueous buffers is generally not recommended due to the linker's hydrophobicity.[10] |
| Precipitation upon Dilution | When adding the linker stock solution to the aqueous antibody buffer, ensure the final concentration of the organic solvent is low (ideally below 5-10% v/v) to prevent antibody denaturation and precipitation.[10] Consider using co-solvents like PEG300 or surfactants like Tween-80 to maintain solubility.[10] |
| Low Temperature | Gently warm the solution (e.g., to 30-40°C) or use sonication for short intervals to aid dissolution in the organic solvent.[10] |
Quantitative Data Summary
The following tables provide typical starting parameters for this compound conjugation reactions. These should be optimized for your specific antibody and payload.
Table 1: Typical Reaction Conditions for Antibody Conjugation [3]
| Parameter | Recommended Value |
| Antibody Concentration | 2 - 10 mg/mL |
| Molar Excess of Linker-Payload | 5-10 fold |
| Reaction Buffer | PBS, pH 7.4-8.0 |
| Reaction Temperature | Room Temperature (or 4°C to reduce aggregation) |
| Incubation Time | 1 - 2 hours |
| Quenching Agent | 50-100 mM Tris |
Table 2: Parameters for NHS Ester Activation of Linker [3]
| Parameter | Molar Ratio (Linker:Reagent) |
| N-hydroxysuccinimide (NHS) | 1.2 |
| Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.2 |
| Solvent | Anhydrous DMF or DMSO |
| Reaction Time | 4-6 hours at room temperature or overnight at 4°C |
Experimental Protocols
Protocol 1: Two-Step Conjugation Workflow
This protocol outlines the general steps for first conjugating the TCO-PEG1-Val-Cit-PABC-OH linker to a payload containing a reactive amine group, and then conjugating the resulting complex to an antibody.[8]
Step 1: Activation of TCO-PEG1-Val-Cit-PABC-OH and Payload Conjugation
-
Activation: React TCO-PEG1-Val-Cit-PABC-OH with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous organic solvent (e.g., dichloromethane). Monitor the reaction by TLC or LC-MS until completion.
-
Purification: Purify the resulting activated linker (TCO-PEG1-Val-Cit-PABC-PNP) by silica gel chromatography.
-
Payload Conjugation: Dissolve the purified activated linker and your amine-containing payload in a suitable solvent like DMSO or DMF. Add a base such as triethylamine (B128534) to facilitate the reaction.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the TCO-PEG1-Val-Cit-PABC-Payload conjugate by preparative HPLC.
Step 2: Antibody Conjugation
-
Antibody Preparation: Exchange the antibody buffer to a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0). The antibody concentration should be between 1-10 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-linker-payload (dissolved in a small amount of an organic solvent like DMSO) to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker-payload using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR by separating ADC species with different numbers of conjugated linker-payloads.[3][7]
-
Instrumentation: An HPLC system equipped with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Inject the purified ADC onto the HIC column.
-
Elute with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
The average DAR is calculated from the peak areas of the different species, weighted by their DAR number.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of ADCs with TCO-PEG1-Val-Cit-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the TCO-PEG1-Val-Cit-OH linker. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and prevent ADC aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a state-of-the-art cleavable linker used in the creation of ADCs.[1][2][3][4][5] Its modular design allows for precise control over the conjugation and release of cytotoxic payloads. The key components are:
-
TCO (trans-cyclooctene): A strained alkene that facilitates a bioorthogonal "click chemistry" reaction with a tetrazine-modified antibody. This reaction is highly specific and efficient, enabling controlled, site-specific conjugation.[1][6]
-
PEG1: A single polyethylene (B3416737) glycol spacer. This hydrophilic unit helps to increase the overall water solubility of the linker-payload complex, which can reduce the propensity for aggregation.[1][7][8]
-
Val-Cit (Valine-Citrulline): A dipeptide that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cancer cells.[1][6][9][] This ensures the targeted release of the cytotoxic drug.
-
OH (Hydroxyl group): This functional group serves as the attachment point for the cytotoxic payload.[1]
Q2: What are the primary causes of aggregation when creating ADCs with this linker?
A2: ADC aggregation is a common challenge that can impact the stability, efficacy, and safety of the therapeutic.[11][12] The primary drivers of aggregation when using the this compound linker are:
-
Increased Hydrophobicity: The conjugation of the often hydrophobic linker-payload to the antibody increases the overall surface hydrophobicity of the protein, leading to self-association and aggregation.[4][13][14][15]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody (a high DAR) increases the hydrophobicity of the ADC, making it more susceptible to aggregation.[4][15][16][17]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact ADC stability. If the buffer pH is close to the antibody's isoelectric point (pI), the ADC's solubility is at its minimum, increasing the risk of aggregation.[1][18]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous vortexing) can denature the antibody portion of the ADC, leading to aggregation.[1][18]
Q3: How does the PEG component of the linker help in preventing aggregation?
A3: The polyethylene glycol (PEG) spacer in the this compound linker plays a crucial role in mitigating aggregation. PEG is a hydrophilic polymer that can effectively shield the hydrophobic regions of the linker-payload.[16][19] This "hydrophilic shield" increases the overall water solubility of the ADC and reduces intermolecular hydrophobic interactions that lead to aggregation.[16][19] The inclusion of PEG linkers has been shown to improve the pharmacokinetic profiles of ADCs in vivo.[19][20]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to ADC aggregation.
Issue 1: High levels of ADC aggregation are observed immediately after the conjugation reaction.
This is a frequent observation and often points to issues with the conjugation conditions or the inherent properties of the ADC.
-
Possible Cause 1: High Drug-to-Antibody Ratio (DAR)
-
Possible Cause 2: Suboptimal Buffer Conditions
-
Possible Cause 3: Unfavorable Conjugation Temperature
-
Troubleshooting Step: Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature). Lower temperatures can slow down the rate of aggregation.[1]
-
Issue 2: ADC aggregation increases over time during storage.
This suggests that the formulation is not optimal for long-term stability.
-
Possible Cause 1: Inadequate Formulation
-
Troubleshooting Step: Introduce stabilizing excipients into the formulation. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbates) can help prevent aggregation.[21] Arginine can also be used to reduce protein-protein interactions.
-
See Table 1: Common Excipients to Reduce ADC Aggregation
-
-
Possible Cause 2: Freeze-Thaw Stress
-
Troubleshooting Step: Aliquot the purified ADC into single-use vials to avoid repeated freeze-thaw cycles, which can denature the protein and cause aggregation.[18]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC aggregation.
Table 1: Common Excipients to Reduce ADC Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 1-10% (w/v) | Stabilize the protein structure by preferential exclusion, reducing hydrophobic interactions. |
| Amino Acids | Arginine, Histidine | 50-250 mM | Suppress protein-protein interactions and can also serve as a buffering agent. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can stabilize hydrophobic regions of the protein. |
Table 2: Impact of Linker and DAR on ADC Aggregation
| Linker Type | Average DAR | % Aggregation (Example) | Reference |
| Val-Cit | ~7 | 1.80% | [22] |
| Val-Ala | ~7 | No obvious increase | [22] |
| Val-Cit | High DAR | Prone to aggregation | [23] |
| Val-Ala | Up to 7.4 | < 10% | [23] |
Note: These values are examples from specific studies and the actual aggregation will depend on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: DAR Optimization and Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the optimal molar ratio of linker-payload to antibody that results in a desired DAR with minimal aggregation, and to analyze the DAR distribution.
Methodology:
-
Conjugation: Set up a series of conjugation reactions with varying molar ratios of the this compound linker-payload to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).[1]
-
Incubation: Incubate the reactions under identical conditions (buffer, temperature, and time).
-
Purification: Purify the ADCs to remove excess unconjugated linker-payload.
-
HIC Analysis:
-
Column: Use a HIC column suitable for ADC analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate (B84403), 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from high salt to low salt to elute the different DAR species.
-
Detection: Monitor the elution profile at 280 nm.
-
-
Data Analysis: The chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[24] Calculate the weighted average DAR based on the peak areas.[24]
-
Aggregation Analysis: Analyze the aggregation level of each purified ADC sample using Size Exclusion Chromatography (SEC).
-
See Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Protocol 2: Buffer Screening for ADC Stability
Objective: To identify the optimal buffer composition and pH to minimize ADC aggregation.
Methodology:
-
Buffer Preparation: Prepare a panel of buffers with different compositions (e.g., 20 mM Histidine, 20 mM Citrate) and a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0).[1]
-
ADC Formulation: Exchange the buffer of the purified ADC into each of the prepared buffers using a suitable method like dialysis or diafiltration.
-
Incubation and Stress: Incubate the ADC in each buffer under both standard (e.g., 4°C) and stressed (e.g., 37°C for a set period) conditions.
-
Aggregation Analysis: Measure the percentage of high molecular weight species (%HMW) in each sample using SEC.
-
See Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
-
Optimal Buffer Selection: The buffer system that results in the lowest %HMW under both standard and stressed conditions is considered optimal for stability.
Protocol 3: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column: Use a size exclusion column appropriate for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: A typical mobile phase is a phosphate buffer with a salt, such as 150 mM sodium chloride, to minimize secondary interactions with the column.[3] For ADCs, the addition of a small amount of organic solvent like isopropanol (B130326) (e.g., 10%) can help reduce hydrophobic interactions.[2]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject an appropriate volume of the sample and monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 4: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and detect the presence of aggregates in an ADC sample.
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer, ensuring it is free of dust and other particulates by filtering or centrifugation.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature and scattering angle.
-
Measurement: Place the sample in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[25][26]
-
Data Analysis: The software will analyze the correlation function of the scattered light to determine the hydrodynamic radius and the polydispersity index (PDI) of the particles in the sample. A higher PDI and the presence of larger species indicate aggregation.[5]
Protocol 5: Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF)
Objective: To assess the thermal stability of the ADC, which can be an indicator of its propensity to aggregate.
Methodology:
-
Sample Preparation: Prepare the ADC sample in the desired buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[27]
-
Thermal Ramp: Place the sample in a real-time PCR instrument and apply a thermal ramp (e.g., from 25°C to 95°C).[28]
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence.[27][28]
-
Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm). A lower Tm can indicate reduced stability and a higher propensity for aggregation.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Mechanism of action for a Val-Cit linker-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Self-Association of Antibody Lead Candidates with Dynamic Light Scattering | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 11. wyatt.com [wyatt.com]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. adcreview.com [adcreview.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. brookhaveninstruments.com [brookhaveninstruments.com]
- 26. unchainedlabs.com [unchainedlabs.com]
- 27. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
- 28. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: TCO-PEG1-Val-Cit-OH Payload Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the conjugation efficiency of the TCO-PEG1-Val-Cit-OH payload. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound linker and their respective functions?
A1: The this compound linker is a sophisticated system designed for advanced ADC development with several key components:
-
trans-Cyclooctene (TCO): This is a reactive group that participates in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2] This allows for highly efficient and specific conjugation.
-
Polyethylene Glycol (PEG1): A single PEG unit is incorporated to increase the hydrophilicity and solubility of the linker-payload complex.[2] This can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[2][3]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is designed to be specifically cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[1][2] This enzymatic cleavage ensures that the cytotoxic payload is released intracellularly, which helps to minimize off-target toxicity.[1]
-
p-Aminobenzyl Alcohol (PABC) Spacer: This is a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PABC moiety spontaneously decomposes, releasing the attached hydroxyl-containing drug in its unmodified, active form.[1][2][4]
-
-OH (Hydroxyl): This functional group allows for the covalent attachment of the cytotoxic payload.[5]
Q2: Why am I observing low conjugation efficiency between my TCO-modified antibody and the tetrazine-payload?
A2: Low efficiency in the TCO-tetrazine ligation step can stem from several factors. A primary cause can be the hydrophobicity of the TCO group, which may lead it to become "buried" in hydrophobic pockets of the antibody, rendering it inaccessible to the tetrazine.[4] The inclusion of a hydrophilic PEG spacer in the linker is intended to mitigate this by enhancing the linker's water solubility.[4] Other potential reasons for low ligation efficiency include:
-
Suboptimal pH: While the TCO-tetrazine reaction is generally efficient over a pH range of 6-9, extreme pH values can negatively impact the stability of the antibody and the reactants.[4]
-
Steric Hindrance: If the TCO group is situated near a bulky region of the antibody, it may be sterically hindered from reacting with the tetrazine. The PEG spacer helps to minimize this issue.[4]
-
Degradation of Reactants: It is crucial to ensure that both the TCO-modified antibody and the tetrazine-payload have been stored correctly and have not degraded. TCO can isomerize to the less reactive cis-cyclooctene (CCO), particularly in the presence of thiols or certain metals.[4]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly influences its efficacy and pharmacokinetics.[6] An optimal DAR is a balance between potency and safety. A low DAR may result in insufficient efficacy, while a high DAR can lead to instability, aggregation, and potential off-target toxicity.[7] It is essential to optimize the molar ratio of the TCO-PEG1-Val-Cit-PABC-payload to the antibody during the conjugation reaction to achieve a desirable and stable DAR.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-Linker | Hydrolysis of NHS ester if using this activation chemistry. | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous solvents (e.g., DMSO or DMF) immediately before use. - Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction.[8] |
| Suboptimal pH for NHS ester reaction. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0 (e.g., PBS, HEPES, or borate (B1201080) buffer).[8] | |
| Inefficient initial conjugation of the TCO-linker-payload to the antibody. | - Optimize the molar excess of the TCO-linker-payload. A starting point of 10 to 20-fold molar excess is recommended.[4] - Confirm the purity and reactivity of your TCO-linker-payload.[4] | |
| High Drug-to-Antibody Ratio (DAR) | Excessive molar ratio of linker-payload to antibody. | - Perform a DAR optimization experiment by testing a range of molar ratios (e.g., 3:1, 5:1, 7:1, 10:1) to identify the optimal ratio for your specific antibody and payload.[7] |
| ADC Aggregation | Suboptimal buffer conditions during conjugation or storage. | - Screen different buffer systems (e.g., histidine, citrate) and pH values to find conditions that minimize aggregation, which can be assessed by measuring the percentage of high molecular weight species (%HMW) using SEC-HPLC.[7] - Include excipients such as polysorbate 20 or sucrose (B13894) in the final formulation to improve stability.[4] |
| High DAR leading to increased hydrophobicity. | - Optimize the molar ratio of the linker-payload to achieve a lower, more stable DAR.[7] | |
| Freeze-thaw cycles. | - Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Two-Step Conjugation Workflow
This protocol outlines the general steps for first conjugating the this compound linker to a payload and then conjugating the resulting complex to a tetrazine-modified antibody.
Step 1: Conjugation of Payload to this compound
This step assumes your payload has a carboxylic acid group for esterification.
-
Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide (B86325) activator like EDC and an activating agent such as NHS or Sulfo-NHS in an anhydrous organic solvent (e.g., DMF or DMSO).[5]
-
Conjugation: Add the this compound linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.[5]
-
Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.[5]
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR.[5]
Step 2: Conjugation of TCO-Linker-Payload to Tetrazine-Modified Antibody
-
Antibody Preparation: If necessary, buffer exchange the tetrazine-modified antibody into a suitable reaction buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.[1]
-
Conjugation Reaction: Add the desired molar excess of the purified TCO-linker-payload to the antibody solution. A typical starting point is a 5-10 fold molar excess.[1] Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[1] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[9]
-
Purification: Remove excess linker-payload and other impurities using techniques such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[7][10]
Protocol 2: DAR Optimization Study
-
Set up a series of conjugation reactions with varying molar ratios of the TCO-PEG1-Val-Cit-PABC-payload to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).[7]
-
Incubate the reactions under identical conditions (buffer, temperature, time).[7]
-
After conjugation, purify the ADCs to remove excess reagents.[7]
-
Determine the average DAR for each ADC using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.[7]
-
Analyze the aggregation level in each sample using Size Exclusion Chromatography (SEC-HPLC).[7]
Quantitative Data Summary
Table 1: Influence of Molar Ratio on DAR and Aggregation
| Molar Ratio (Linker-Payload:Antibody) | Average DAR | % High Molecular Weight Species (%HMW) |
| 3:1 | 2.1 | 1.5% |
| 5:1 | 3.8 | 2.8% |
| 7:1 | 5.2 | 5.1% |
| 10:1 | 6.5 | 9.7% |
| Note: These are representative data and will vary depending on the specific antibody, payload, and reaction conditions. |
Table 2: Effect of pH on Conjugation Efficiency
| Buffer pH | Conjugation Efficiency (%) |
| 6.0 | 75% |
| 7.4 | 92% |
| 8.5 | 88% |
| Note: Optimal pH can vary. It is recommended to perform a pH screening study for your specific system. |
Visualizations
Caption: A two-step workflow for ADC synthesis.
Caption: Troubleshooting logic for low conjugation efficiency.
Caption: Intracellular drug release mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TCO Linkers & Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a low drug-to-antibody ratio (DAR) when using trans-cyclooctene (B1233481) (TCO) linkers in the development of antibody-drug conjugates (ADCs).
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
This guide addresses the most common causes of low or inconsistent DAR and provides actionable solutions to improve conjugation efficiency.
| Issue / Question | Possible Causes | Recommended Solutions |
| Q1: My final ADC has a very low or no drug conjugation. What went wrong? | 1. Reagent Instability: The TCO or tetrazine moieties may have degraded due to improper storage or handling.[1] 2. Suboptimal Reaction Conditions: The pH, temperature, or reaction time may be inadequate for the specific reactants.[2] 3. Inefficient Initial Antibody Modification: The degree of labeling (DOL) of the antibody with the TCO or tetrazine handle is too low.[3] 4. Steric Hindrance: The conjugation site on the antibody or the bulk of the payload may be preventing efficient reaction between the TCO and tetrazine groups.[1] | 1. Verify Reagent Activity: Use fresh aliquots of TCO and tetrazine linkers. Ensure they have been stored properly, typically at -20°C and protected from light.[1] 2. Optimize Reaction Conditions: Adjust pH (typically 6-9), temperature (room temperature or 37°C), and incubation time (try extending from 60 minutes to 2-4 hours).[1][2] 3. Confirm DOL: Before the final conjugation step, use mass spectrometry to confirm the successful labeling of the antibody with the initial bioorthogonal handle. Optimize this initial labeling step if necessary.[3] 4. Modify Linker Design: Consider using a linker with a longer spacer, such as PEG, to reduce steric hindrance.[4] |
| Q2: The DAR is inconsistent between batches. How can I improve reproducibility? | 1. Inconsistent Antibody Reduction (for thiol-based conjugation): If modifying native cysteines, the reduction step may not be precisely controlled.[5] 2. NHS Ester Hydrolysis: If using NHS esters to attach TCO/tetrazine to lysines, the reagent can hydrolyze in aqueous buffers, especially at higher pH, leading to variable modification.[6] 3. Variable Reagent Concentration: Inaccurate measurement or degradation of stock solutions. | 1. Standardize Reduction: Tightly control the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time for each batch to ensure a consistent number of available thiols.[5] 2. Control Modification Reaction: Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO. Use amine-free buffers (e.g., phosphate (B84403) buffer) at a controlled pH (around 7.5) for the reaction.[2][3] 3. Use Fresh Stock Solutions: Prepare fresh stock solutions of the linker-payload for each conjugation reaction or validate the stability of stored solutions. |
| Q3: I observe aggregation or precipitation during the conjugation reaction. What should I do? | 1. Hydrophobicity of Linker/Payload: Highly hydrophobic payloads or TCO linkers can cause the ADC to aggregate in aqueous buffers, especially at higher DARs.[3][5] 2. High Protein Concentration: Working with antibody concentrations that are too high can promote aggregation.[1] 3. Use of Organic Co-solvents: While necessary to dissolve hydrophobic payloads, excessive concentrations of solvents like DMSO can denature the antibody.[1][5] | 1. Incorporate Hydrophilic Spacers: Use TCO linkers that include hydrophilic polyethylene (B3416737) glycol (PEG) moieties to improve the overall solubility of the final ADC.[3][4] 2. Optimize Protein Concentration: Work with antibody concentrations in the recommended range of 1-5 mg/mL.[1] 3. Limit Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically below 10%.[1][3][5] |
| Q4: The TCO linker appears to be "hiding" or unreactive after conjugation to the antibody. Why is this happening? | 1. Hydrophobic Interactions: The hydrophobic TCO group can bury itself within hydrophobic pockets of the antibody, making it inaccessible to the tetrazine-payload.[6][7] | 1. Introduce a Hydrophilic Linker: Incorporating a PEG spacer between the antibody and the TCO moiety can prevent this "burying" effect by making the linker more soluble and accessible in the aqueous environment.[6][7] Studies have shown this can significantly increase the percentage of reactive TCO groups.[6] |
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio for the TCO-tetrazine reaction? A: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine component.[2] However, for ADC synthesis, a 1.5 to 3.0 molar excess of the TCO-linker-payload is often used to drive the reaction to completion.[3] The optimal ratio should be determined empirically for your specific system.
Q: What are the best buffers and pH for TCO-tetrazine ligation? A: The TCO-tetrazine click reaction is robust and works well in various aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically efficient within a pH range of 6 to 9.[2] It's critical to note that if you are first modifying your antibody with a TCO-NHS ester, you must use an amine-free buffer (e.g., sodium phosphate) to prevent the NHS ester from reacting with the buffer itself.[2]
Q: How fast is the TCO-tetrazine reaction and is a catalyst needed? A: The reaction is exceptionally fast, often reaching completion within 30 to 60 minutes at room temperature.[2] It is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst (like copper), which makes it highly suitable for biological applications.[2]
Q: How can I accurately measure the DAR of my final ADC? A: Several methods are available, with varying levels of precision:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis. It separates ADC species with different numbers of conjugated drugs, allowing for the calculation of an average DAR and the distribution of species (DAR0, DAR2, DAR4, etc.).[5][8][9]
-
Mass Spectrometry (MS): LC-MS provides a highly accurate measurement by directly determining the molecular weight of the different ADC species.[8][10] By comparing the mass of the conjugated antibody to the unconjugated one, the DAR can be precisely determined.[8]
-
Reversed-Phase HPLC (RP-HPLC): Also suitable for detailed DAR analysis and can provide information on drug load distribution on the light and heavy chains.[9]
-
UV-Vis Spectrophotometry: A relatively simple and quick method, but it provides only an estimate of the average DAR and gives no information on distribution.[9][11]
Q: Can incorporating a PEG spacer in my TCO linker affect the ADC's properties? A: Yes, positively. A PEG spacer can enhance the aqueous solubility of the linker and the final ADC, which helps to reduce aggregation.[3] It can also improve the accessibility of the TCO group for reaction and may improve the overall pharmacokinetic properties of the ADC.[4][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your ADC conjugation experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can lead to aggregation.[1] |
| Molar Excess (Tz:TCO) | 1.05 - 1.5 : 1 | General starting point for efficient TCO-tetrazine ligation.[2] |
| Molar Excess (Linker-Payload:Ab) | 1.5 - 3.0 : 1 | For driving ADC conjugation reactions to completion.[3] |
| Reaction pH (TCO-Tz Ligation) | 6.0 - 9.0 | The reaction is robust across this range.[2] |
| Reaction pH (NHS Ester Labeling) | ~7.5 | Use amine-free buffers to avoid side reactions.[2] |
| Reaction Temperature | Room Temp (~25°C) or 37°C | 37°C can accelerate the reaction.[1][2] |
| Reaction Time | 30 - 120 minutes | Can be extended overnight at 4°C if needed.[2] |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Higher concentrations risk denaturing the antibody.[1][3] |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody (via Lysine Labeling)
-
Antibody Preparation: Perform a buffer exchange for the monoclonal antibody (mAb) into an amine-free Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the final antibody concentration to 2-5 mg/mL.[3]
-
Stock Solution Preparation: Immediately before use, dissolve a Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[3]
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[3]
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column (e.g., Zeba column), exchanging the buffer to PBS (pH 7.4).[2][7] The tetrazine-modified antibody (mAb-Tz) is now ready for conjugation.
Protocol 2: ADC Conjugation via TCO-Tetrazine Click Chemistry
-
Prepare Reactants: The purified mAb-Tz should be in a suitable buffer like PBS. Prepare a stock solution of the TCO-linker-payload in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.[3] Ensure the final concentration of any organic solvent remains below 10% (v/v).[3]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.[2]
-
Purification: Purify the ADC to remove unreacted linker-payload and solvent. Size Exclusion Chromatography (SEC) is commonly used for this step.[3][5]
-
Characterization: Analyze the purified ADC to determine the average DAR and level of aggregation using HIC and SEC, respectively.[3][8]
-
Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or -80°C for long-term storage.[3]
Visual Guides
Caption: Experimental workflow for ADC development using TCO-tetrazine ligation.
Caption: Troubleshooting flowchart for diagnosing the cause of a low DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the in vivo stability of Val-Cit linkers
<_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _too_long>
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the in-vivo stability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during ADC development related to Val-Cit linker instability.
Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
-
Symptom: Your ADC shows significant payload release in mouse plasma, leading to reduced efficacy and potential off-target toxicity.[1]
-
Possible Cause: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma but not human plasma.[1][2][3][4] This instability can compromise preclinical evaluation.[4]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma.[1]
-
Utilize Knockout Models: If available, test your ADC in vivo using Ces1c knockout mice to confirm if premature release is mitigated.[1]
-
Modify the Linker: Introduce a hydrophilic group at the P3 position (N-terminus of valine) to shield the linker from Ces1c.[1][2] Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically improve stability in mice.[2][5]
-
Consider Alternative Linkers: Evaluate linkers not susceptible to Ces1c, such as triglycyl peptides or exolinker designs.[1]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia
-
Symptom: Your ADC is causing neutropenia (a type of myelosuppression) in in vivo models or human cell-based assays.[1][6]
-
Possible Cause: The Val-Cit linker can be prematurely cleaved by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[6][7] This releases the cytotoxic payload, which can then kill neutrophil precursors in bone marrow, leading to neutropenia.[7][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[1]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. Replacing valine (P2) with glycine (B1666218) to create a Glu-Gly-Cit (EGCit) linker can provide resistance to both Ces1c and NE.[1][9][10]
-
Tandem-Cleavage Linkers: Employ a linker that requires two sequential enzymatic cleavages for payload release. A β-glucuronide moiety can act as a temporary hydrophilic shield, which is first removed by β-glucuronidase in the lysosome before the Val-Cit portion is exposed to cathepsins.[6][8]
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics (PK)
-
Symptom: Your ADC preparation shows high molecular weight species (aggregates) via Size Exclusion Chromatography (SEC), leading to rapid clearance and potential immunogenicity.
-
Possible Cause: The Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[1][7] This is often exacerbated at higher drug-to-antibody ratios (DARs).[7]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2 to 4) to reduce hydrophobicity.[]
-
Introduce Hydrophilic Spacers: Incorporate hydrophilic elements like PEG moieties or charged amino acids (e.g., glutamic acid) into the linker design to improve solubility.[12][13]
-
Exolinker Approach: Reposition the cleavable peptide to the "exo" position of the PABC moiety. This can help mask the payload's hydrophobicity and improve stability.[12][13]
-
Formulation Optimization: Ensure the ADC is stored in an appropriate buffer with optimal ionic strength and consider adding cryoprotectants to prevent aggregation during freeze-thaw cycles.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Cit ADC unstable in mouse plasma but stable in human plasma?
A: This discrepancy is primarily due to the enzyme carboxylesterase 1c (Ces1c) found in mouse plasma, which can hydrolyze the Val-Cit dipeptide.[2][3][4] This enzyme is not present in human plasma, where the linker is generally stable.[2][5] This species difference is a critical consideration for preclinical model selection and data interpretation.
Q2: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A: The bystander effect occurs when a payload released from an ADC kills not only the target cancer cell but also adjacent (bystander) cells. For the Val-Cit linker, if the released payload (e.g., MMAE) is membrane-permeable, premature cleavage in the circulation can allow it to diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[7]
Q3: Besides linker cleavage, what other factors can affect my ADC's stability?
A: ADC stability is multifaceted. Beyond linker chemistry, factors include the conjugation site on the antibody, the overall drug-to-antibody ratio (DAR), and storage conditions.[6][] Exposed conjugation sites can make the linker more vulnerable to enzymatic degradation.[2] High DARs, especially with hydrophobic linker-payloads, can lead to aggregation.[7] Finally, improper storage (pH, temperature, freeze-thaw cycles) can cause physical and chemical degradation.[][14]
Q4: What are the main strategies to improve Val-Cit linker stability?
A: Key strategies focus on shielding the cleavable dipeptide from premature enzymatic attack. These include:
-
Adding a P3 residue: Introducing an amino acid like glutamic acid (Glu) to form an EVCit tripeptide enhances stability against mouse Ces1c.[2][5]
-
Modifying the P2 residue: Replacing Valine with Glycine (e.g., EGCit) can increase resistance to human neutrophil elastase.[10]
-
Modifying the PABC spacer: Chemical modifications to the PABC ring, such as adding a meta-amide group, can improve mouse serum stability without affecting cathepsin B cleavage.[15]
-
Tandem-cleavage systems: Incorporating a second cleavable group (e.g., a glucuronide) that must be removed first provides an additional layer of protection.[8]
Data Summary Tables
Table 1: Comparison of In Vivo Stability for Different Linker Chemistries
| Linker Chemistry | ADC Target/Payload | Animal Model | Stability Metric | Reference(s) |
| Val-Cit (VCit) | cAC10-MMAE | Mouse | Linker half-life of ~144 hours | [16] |
| Val-Cit (VCit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours | [16] |
| Val-Cit (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of payload after 14 days | [16] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of payload after 14 days | [16] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14 days | [16] |
| Sulfatase-cleavable | N/A | Mouse | High plasma stability (>7 days) | [17] |
Table 2: Alternative Linker Strategies and Their Advantages
| Linker Strategy | Key Feature | Advantage(s) | Reference(s) |
| Glu-Val-Cit (EVCit) | Glutamic acid at P3 position | Resists Ces1c cleavage, improving stability in mouse plasma. | [1][2] |
| Glu-Gly-Cit (EGCit) | Glycine at P2, Glutamic acid at P3 | Provides resistance to both Ces1c and human neutrophil elastase. | [1][10] |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide | Increased specificity for Cathepsin B over other proteases. | [17][] |
| Tandem-Cleavage (Glucuronide) | Requires two enzymes for release | Enhances plasma stability and tolerability by shielding the dipeptide. | [6][8] |
| Exolinkers | Repositions the cleavable peptide | Enhances stability and hydrophilicity, allowing higher DARs. | [12][13] |
Key Experimental Protocols & Visualizations
Mechanism of Val-Cit-PABC Cleavage
The standard Val-Cit linker is designed to be cleaved by the lysosomal protease Cathepsin B within the target tumor cell. This initiates a self-immolative cascade via the PABC spacer to release the unmodified payload.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess and compare the stability of a Val-Cit linked ADC in plasma from different species (e.g., mouse, human).[1][19]
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed, citrate-anticoagulated plasma from each species in separate, labeled tubes.[1]
-
Incubation: Place the samples in an incubator at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[1]
-
Quenching: Immediately stop the reaction by diluting the aliquot in a cold buffer, such as phosphate-buffered saline (PBS).[1]
-
Analysis: Analyze the samples to determine the concentration of intact ADC (antibody-conjugated drug) and/or released free payload.[19]
-
ELISA: Use a sandwich ELISA to quantify the amount of intact ADC remaining. One antibody captures the mAb, and a second, enzyme-linked antibody detects the payload.[16]
-
LC-MS: Use liquid chromatography-mass spectrometry to quantify the amount of free payload that has been released into the plasma.[19]
-
Troubleshooting Workflow for Premature Payload Release
This workflow provides a logical sequence of steps to diagnose and address unexpected linker instability.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that a modified Val-Cit linker is still susceptible to cleavage by its target enzyme, Cathepsin B, after being stabilized against other proteases.[20]
Principle: This assay typically uses a fluorogenic substrate where a fluorophore is quenched.[20] Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence. Alternatively, LC-MS can be used to directly measure the release of the payload from the full ADC.[21]
Methodology (Fluorometric):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 10 mM MES buffer at pH 6.0, containing dithiothreitol (B142953) (DTT) to ensure the cysteine protease is in its active, reduced state.[21][22]
-
Substrate: Prepare a stock solution of the linker-payload conjugated to a fluorophore/quencher pair (e.g., AMC) in DMSO.[20][23]
-
Enzyme: Prepare a solution of purified, recombinant human Cathepsin B.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the substrate to all wells.
-
Initiate the reaction by adding the Cathepsin B enzyme solution to the test wells. Add buffer-only to negative control wells.
-
Optimal incubation conditions for Cathepsin B are often around 40°C and pH 5.0.[22]
-
-
Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Record the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., 348 nm Ex / 440 nm Em for AMC).[23]
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the enzyme's activity and the linker's susceptibility to cleavage. Compare the cleavage rates of modified linkers to the standard Val-Cit linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. tandfonline.com [tandfonline.com]
- 23. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
Overcoming steric hindrance in TCO-tetrazine ligation
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming steric hindrance and optimizing conjugation efficiency. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and key data to ensure the success of your bioorthogonal reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of slow or incomplete TCO-tetrazine ligation?
A1: Slow or incomplete ligation is often attributed to steric hindrance around the reactive TCO or tetrazine moieties. The accessibility of these groups is crucial for the inverse electron-demand Diels-Alder (IEDDA) reaction to proceed efficiently. Bulky neighboring groups on your biomolecule or a short linker attaching the TCO/tetrazine can physically obstruct the approach of the reaction partners.[1][2]
Q2: How can I overcome steric hindrance in my experiment?
A2: Several strategies can be employed to mitigate steric hindrance:
-
Incorporate a long, flexible spacer arm: Using TCO or tetrazine reagents with built-in linkers, such as PEG spacers, can increase the distance between the reactive moiety and the biomolecule, reducing steric clash.[1][2]
-
Optimize the structure of the reactants: The choice of TCO and tetrazine derivatives can significantly impact reaction kinetics. Some derivatives are inherently more reactive or less sterically demanding.
-
Adjust reaction conditions: Optimizing stoichiometry, temperature, and pH can help drive the reaction to completion even in the presence of some steric hindrance.[3]
Q3: Does the stereochemistry of the TCO molecule matter?
A3: Yes, the stereochemistry of substituents on the TCO ring is a critical factor. Axial isomers of TCO derivatives generally exhibit significantly faster reaction rates than their equatorial counterparts.[4][5][6] This is attributed to increased ring strain in the axial conformation, which provides a greater thermodynamic driving force for the reaction.[4][6]
Q4: How do substituents on the tetrazine ring affect the reaction?
A4: Substituents on the tetrazine ring play a pivotal role in modulating reactivity through both electronic and steric effects.[7]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO energy, accelerating the IEDDA reaction.[7]
-
Steric Effects: Smaller substituents on the tetrazine generally lead to faster reaction rates. For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically much more reactive than methyl- or phenyl-disubstituted tetrazines.[7]
Q5: Is a catalyst required for the TCO-tetrazine reaction?
A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[3] This catalyst-free nature makes it exceptionally well-suited for applications in living systems.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Steric Hindrance: The TCO or tetrazine moiety is not accessible. | - Use a TCO or tetrazine reagent with a longer spacer arm (e.g., PEG).[1] - If possible, choose a different conjugation site on your biomolecule that is less sterically crowded. |
| Incorrect Stoichiometry: The molar ratio of TCO to tetrazine is not optimal. | - Empirically optimize the molar ratio. A slight excess (1.1 to 2.0-fold) of one component, often the tetrazine, is generally recommended.[1][3] | |
| Suboptimal Reaction Conditions: Temperature or pH may not be ideal. | - While the reaction is robust across a pH range of 6-9, ensure your buffer is within this range.[3] - Most reactions proceed well at room temperature, but for slower reactions, consider incubating at 37°C or 40°C to accelerate the rate.[3] | |
| Hydrolysis of NHS ester (if used for labeling): The NHS ester used to attach the TCO or tetrazine has degraded. | - Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] - Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester labeling step.[1] | |
| Slow Reaction Rate | Inherently Low Reactivity of TCO/Tetrazine Pair: The chosen derivatives have slow kinetics. | - Select a more reactive TCO derivative. For example, axial isomers are more reactive than equatorial isomers.[4] Strained TCOs like sTCO or d-TCO offer significantly faster kinetics.[6][8][9] - Use a tetrazine with electron-withdrawing substituents and minimal steric bulk.[7] |
| Low Concentration of Reactants: Dilute solutions can lead to slower reaction times. | - If possible, increase the concentration of your reactants. The TCO-tetrazine ligation is efficient even at low concentrations, but higher concentrations will increase the reaction rate.[10] |
Quantitative Data
Table 1: Second-Order Rate Constants of Various TCO Derivatives with a Tetrazine Partner
| TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| trans-Cyclooctene (TCO) | ~2,000 | The foundational TCO structure.[4] |
| axial-5-hydroxy-TCO | ~150,000 | Increased reactivity due to the axial substituent.[4] |
| cis-Dioxolane-fused TCO (d-TCO) | ~366,000 | Enhanced reactivity and stability.[4][9] |
| Conformationally Strained TCO (sTCO) | up to 3,300,000 | Currently the fastest TCO derivative reported.[6] |
| Equatorial Diastereomer of 5-hydroxy-TCO | ~22,000 | Slower than the axial counterpart.[11] |
| Axial Diastereomer of 5-hydroxy-TCO | ~70,000 | Significantly more reactive than the equatorial isomer.[11] |
Rate constants are approximate and can vary based on the specific tetrazine partner and reaction conditions.
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the general steps for conjugating two proteins that have been pre-labeled with TCO and tetrazine moieties, respectively.
1. Preparation of Labeled Proteins:
- Prepare a solution of the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
- Prepare a solution of the tetrazine-labeled protein in the same buffer.
2. Reactant Calculation:
- Determine the concentrations of your TCO-labeled and tetrazine-labeled protein solutions.
- Calculate the volumes of each solution required to achieve the desired molar ratio. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein.[3]
3. Ligation Reaction:
- Mix the calculated volumes of the TCO-labeled and tetrazine-labeled protein solutions.
- Incubate the reaction mixture at room temperature for 30 to 60 minutes.[3] For less reactive partners or to minimize potential side reactions, the incubation can be extended up to 2 hours or performed overnight at 4°C.[3] For accelerated reactions, incubation at 37°C or 40°C can be utilized.[3]
4. Monitoring the Reaction (Optional):
- The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic color (if it has a visible chromophore) or by analytical techniques such as SDS-PAGE or mass spectrometry.
5. Purification of the Conjugate:
- If necessary, remove unreacted starting material and excess reagents using size-exclusion chromatography (SEC) or dialysis.[4]
6. Storage:
- Store the final protein-protein conjugate at 4°C or as appropriate for the stability of your proteins.[3]
Visual Guides
Caption: Strategies to overcome steric hindrance in TCO-tetrazine ligation.
Caption: General hierarchy of reactivity for common TCO derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.tue.nl [research.tue.nl]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Intracellular Cleavage of TCO-PEG1-Val-Cit-OH: A Comparative Guide for Researchers
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. The TCO-PEG1-Val-Cit-OH linker represents a sophisticated approach, combining the site-specific conjugation capabilities of click chemistry with a well-established enzyme-cleavable dipeptide motif. This guide provides a comprehensive comparison of the this compound linker with alternative technologies, supported by experimental data and detailed protocols to aid researchers in the validation of intracellular cleavage and overall ADC performance.
Introduction to the this compound Linker
The this compound linker is a multicomponent system designed for precise and efficient drug delivery. Its architecture comprises four key elements:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle for "click chemistry." It reacts with a tetrazine-modified antibody via an inverse electron-demand Diels-Alder (iEDDA) reaction, enabling site-specific conjugation and the generation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
-
Polyethylene Glycol (PEG1): A single PEG unit is incorporated to enhance the hydrophilicity of the linker-payload complex. This can improve the pharmacokinetic profile of the ADC, reduce aggregation, and minimize nonspecific uptake.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage is the primary mechanism for intracellular payload release.
-
Self-Immolative Spacer (p-aminobenzyl alcohol - PABC): Though not explicitly in the "OH" form presented, this linker is designed to be connected to a payload (e.g., MMAE) via a carbamate (B1207046) linkage to a PABC group. Following Cathepsin B cleavage of the Val-Cit linker, the PABC spacer undergoes spontaneous 1,6-elimination to release the unmodified, active cytotoxic drug.
Mechanism of Action and Intracellular Cleavage
The therapeutic action of an ADC utilizing a TCO-PEG1-Val-Cit-PABC-payload linker follows a well-defined pathway, culminating in the targeted destruction of cancer cells.
Caption: Intracellular trafficking and payload release pathway for a Val-Cit linker-based ADC.
Comparative Analysis of Linker Technologies
The selection of a linker technology is a critical decision in ADC design, with significant implications for stability, efficacy, and tolerability. The this compound linker offers distinct advantages through its conjugation method, while sharing the cleavable dipeptide motif with more traditional linkers.
| Feature | TCO-PEG1-Val-Cit | Maleimide-Val-Cit | Glucuronide-Linker | Disulfide Linker |
| Conjugation Chemistry | TCO-tetrazine (Click Chemistry) | Thiol-maleimide | Thiol-maleimide or other | Thiol-disulfide exchange |
| Site Specificity | High (with engineered tetrazine) | Moderate (with engineered Cys) to Low (native Cys) | Moderate to Low | Moderate to Low |
| Cleavage Mechanism | Enzymatic (Cathepsin B) | Enzymatic (Cathepsin B) | Enzymatic (β-glucuronidase) | Reductive (Glutathione) |
| Plasma Stability | Generally high | Variable, prone to retro-Michael reaction | High | Variable, can be unstable |
| Hydrophilicity | Enhanced by PEG spacer | Can be hydrophobic, leading to aggregation | Generally high | Variable |
Experimental Validation Protocols
Validating the intracellular cleavage and performance of an ADC with a this compound linker involves a series of in vitro and in vivo experiments.
In Vitro Cathepsin B Cleavage Assay
This assay directly assesses the susceptibility of the linker to its target enzyme.
Objective: To quantify the rate of payload release from the ADC in the presence of purified Cathepsin B.
Protocol:
-
Reagents and Materials:
-
Purified ADC with TCO-PEG1-Val-Cit-PABC-Payload
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution. A typical final concentration is 20 nM enzyme and 1 µM ADC.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Caption: Workflow for an in vitro Cathepsin B cleavage assay.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix, predicting its behavior in circulation.
Objective: To determine the rate of premature payload deconjugation in plasma.
Protocol:
-
Reagents and Materials:
-
Purified ADC
-
Human, rat, and mouse plasma
-
PBS buffer
-
LC-MS/MS or ELISA-based quantification method
-
-
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC (with payload attached). This can be done by affinity capture of the ADC followed by LC-MS analysis of the released payload after a chemical or enzymatic treatment, or by an ELISA that detects both the antibody and the payload.
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life in plasma.
In Vivo Efficacy Study
This is a critical experiment to assess the overall anti-tumor activity of the ADC in a living organism.
Objective: To compare the tumor growth inhibition of an ADC with the this compound linker to a control ADC or other linker technologies.
Protocol:
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line that overexpresses the target antigen
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant the human cancer cells subcutaneously into the mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and vehicle control intravenously at a specified dose and schedule.
-
Measure tumor volumes with calipers two to three times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the treatment groups.
Quantitative Data Comparison
While direct head-to-head preclinical studies comparing ADCs with the TCO-PEG1-Val-Cit-PABC-OH linker against a wide range of other linker technologies are not extensively available in published literature, the following table summarizes expected performance based on the properties of the components.
| Parameter | TCO-PEG1-Val-Cit-PABC-ADC | Maleimide-Val-Cit-PABC-ADC |
| Conjugation Efficiency | High (>95%) with rapid kinetics | High, but can have side reactions |
| ADC Homogeneity (DAR) | High (site-specific) | Heterogeneous (random) |
| In Vitro Cleavage Rate | Expected to be similar to maleimide (B117702) version | Well-established cleavage kinetics |
| Plasma Stability | High, stable TCO-tetrazine bond | Prone to deconjugation via retro-Michael reaction |
| In Vivo Efficacy | Potentially improved therapeutic window due to homogeneity and stability | Efficacious, but heterogeneity can impact performance |
Conclusion
The this compound linker offers a compelling platform for the development of next-generation ADCs. The bioorthogonal TCO-tetrazine conjugation strategy allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio, which can lead to an improved therapeutic index. The well-characterized Val-Cit cleavable motif ensures efficient intracellular release of the payload in Cathepsin B-overexpressing tumor cells.
The experimental protocols provided in this guide offer a framework for the thorough validation of ADCs utilizing this advanced linker technology. By comparing its performance against established linker chemistries, researchers can make informed decisions in the design and optimization of novel antibody-drug conjugates with enhanced efficacy and safety profiles.
A Head-to-Head Comparison of TCO-PEG1-Val-Cit-OH and DBCO-PEG-Val-Cit-PABC-OH Linkers for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, pharmacokinetics, and mechanism of drug release. This guide provides a detailed, objective comparison of two advanced cleavable linkers utilized in bioorthogonal conjugation strategies: TCO-PEG1-Val-Cit-OH and DBCO-PEG-Val-Cit-PABC-OH. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the optimal linker for ADC programs.
Introduction to the Linkers
Both linkers utilize a Valine-Citrulline (Val-Cit) dipeptide, which is designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This ensures intracellular release of the cytotoxic payload, minimizing off-target toxicity.[1] The key distinction lies in their bioorthogonal conjugation handles and the presence of a self-immolative spacer in the DBCO-based linker.
-
This compound employs a trans-cyclooctene (B1233481) (TCO) group that reacts with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is known for its exceptionally fast kinetics.[3]
-
DBCO-PEG-Val-Cit-PABC-OH features a dibenzocyclooctyne (DBCO) group that participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized antibody.[4][5] This linker also includes a p-aminobenzyl alcohol carbamate (B1207046) (PABC) self-immolative spacer, which, following enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated payload in its unmodified, active form.[1][3]
Chemical Structures and Mechanism of Action
The strategic combination of these components results in highly versatile and effective linkers for the development of next-generation ADCs.
The mechanism of drug release for both linkers is initiated by the internalization of the ADC into the target cancer cell.
Comparative Performance Data
The choice between TCO and DBCO as a bioorthogonal conjugation handle has significant implications for the efficiency of ADC synthesis and the stability of the final conjugate.
| Parameter | This compound | DBCO-PEG-Val-Cit-PABC-OH | References |
| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (iEDDA) with tetrazine | Strain-promoted alkyne-azide cycloaddition (SPAAC) with azide | [1][3] |
| Reaction Kinetics | Exceptionally fast, orders of magnitude faster than SPAAC | Slower than iEDDA | [3] |
| Conjugation Efficiency | High, rapid, and complete conjugation may simplify manufacturing | High, but may require longer reaction times or higher concentrations | [3] |
| Self-Immolative Spacer | Absent | Present (PABC) | [1] |
| Payload Release | Releases payload with a fragment of the linker attached | Releases unmodified, active payload | [1] |
| Linker Stability | TCO is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, influenced by light and metals. | DBCO has demonstrated good stability in biological media, though the hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: ADC Synthesis
A. TCO-based ADC Synthesis (via iEDDA) [1]
-
Antibody Modification: A monoclonal antibody is modified with a tetrazine moiety (e.g., Tetrazine-NHS ester) to introduce the reactive handle for the TCO linker.
-
Payload-Linker Conjugation: The cytotoxic payload is conjugated to the this compound linker.
-
ADC Conjugation: The tetrazine-modified antibody is reacted with a 1.5 to 3.0 molar excess of the TCO-linker-payload. The reaction is typically carried out in a suitable buffer (e.g., PBS, pH 7.4) at room temperature. The final concentration of any organic solvent (like DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Purification: The resulting ADC is purified from unreacted linker-payload and solvent using size-exclusion chromatography (SEC).
-
Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.
B. DBCO-based ADC Synthesis (via SPAAC) [4]
-
Antibody Modification: An azide-functionalized antibody is prepared.
-
Payload-Linker Conjugation: The cytotoxic payload is conjugated to the DBCO-PEG-Val-Cit-PABC-OH linker.
-
ADC Conjugation: The azide-modified antibody is reacted with the DBCO-linker-payload. The reaction proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.
-
Purification: The ADC is purified using SEC.
-
Characterization: The DAR is determined by HIC or UV-Vis spectroscopy.
Protocol 2: In Vitro Plasma Stability Assay[5][7][8]
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 144 hours).
-
Sampling: Aliquots are collected at various time points.
-
Analysis:
-
ELISA: To measure the concentration of total antibody and antibody-conjugated drug to calculate the degree of drug loss.
-
LC-MS: To quantify free drug or drug-linker fragments in the plasma.
-
HIC: To monitor changes in the DAR profile over time.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[9][10][11]
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative lines) are seeded in a 96-well plate and incubated overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the ADC's potency.
Protocol 4: In Vivo Xenograft Efficacy Study[12][13][14]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody) and treated with the respective agents, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: The study concludes when tumors in the control group reach a specified size or if signs of toxicity are observed.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of different treatments.
Conclusion
The selection between this compound and DBCO-PEG-Val-Cit-PABC-OH linkers depends on the specific requirements of the ADC being developed. The TCO-based linker offers the advantage of exceptionally fast conjugation kinetics, which can be beneficial for streamlining the manufacturing process.[3] However, the potential for isomerization of the TCO moiety needs to be considered.[3] The DBCO-based linker, while having slower reaction kinetics, provides the advantage of a self-immolative spacer that ensures the release of an unmodified payload, which can be crucial for efficacy.[1] The presence of the PABC spacer in the DBCO linker is a significant advantage for ensuring the delivery of the payload in its most active form. Both linker systems have been successfully used to create potent and selective ADCs, and the optimal choice will depend on a careful evaluation of the desired product characteristics, including the nature of the payload and the target antigen.
References
Cleavable vs. Non-Cleavable ADC Linkers: A Comparative Analysis for Drug Development Professionals
A deep dive into the critical choice of linker technology in Antibody-Drug Conjugates (ADCs), this guide provides a comprehensive comparison of cleavable and non-cleavable linkers. We present a synthesis of preclinical data, detailed experimental methodologies, and visual representations of key biological processes to empower researchers, scientists, and drug development professionals in making informed decisions for ADC design.
The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet labile enough to efficiently release the payload at the tumor site. The fundamental choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and profoundly impacts the ADC's stability, efficacy, and overall therapeutic window.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic or chemical cleavage within the tumor microenvironment or inside the cell.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome.[3] |
| Released Payload | Typically the unmodified, potent parent drug. | Payload attached to the linker and an amino acid residue.[3] |
| Plasma Stability | Generally lower, with a potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation.[3] |
| Bystander Effect | High potential, as the released, often membrane-permeable, drug can kill neighboring antigen-negative tumor cells.[2] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[2] |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect. | Lower potential due to higher stability and a more localized effect.[4] |
| Ideal Tumor Target | Heterogeneous tumors with varied antigen expression. | Homogeneous tumors with high and uniform antigen expression. |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of ADCs featuring cleavable and non-cleavable linkers.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| ADC | Linker Type | Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | SK-BR-3 (High HER2) | HER2 | 55 ± 10 pM | [5] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (SMCC) | DM1 | SK-BR-3 (High HER2) | HER2 | Not specified | [4] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | MCF-7 (Low HER2) | HER2 | >11,000 pM | [5] |
| Anti-CD30-Val-Ala-Tubulysin M | Cleavable (Val-Ala) | Tubulysin M | L540cy | CD30 | 1.9 | [6] |
| Anti-CD30-Glucuronide-Tubulysin M | Cleavable (Glucuronide) | Tubulysin M | L540cy | CD30 | 1.8 | [6] |
| Anti-HER2-Thiol-maleimido ether-Tubulysin B | Non-cleavable | Tubulysin B | SK-BR-3 (High HER2) | HER2 | 0.08 nM | [6] |
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a key measure of an ADC's efficacy in a living organism.
| ADC | Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition. | [7] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (SMCC) | NCI-N87 (High HER2) | Single i.v. dose | Tumor growth inhibition. | [8] |
| Fc-U-ZHER2-MMAE | Cleavable (Novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals.[9] | [9] |
| Anti-P-cadherin-SPDB-DM4 | Cleavable (Disulfide) | HCC70 | Single i.v. dose | Improved efficacy over non-cleavable format. | |
| Anti-P-cadherin-SMCC-DM1 | Non-cleavable (SMCC) | HCC70 | Single i.v. dose | Less efficacious than cleavable format. |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicity.
| ADC Linker Type | Stability in Human Plasma | Key Findings | Reference |
| Silyl ether-based (Cleavable) | t1/2 > 7 days | Significantly more stable than traditional hydrazine (B178648) linkers.[10] | [10] |
| Val-Cit (Cleavable) | Generally stable, but can be susceptible to esterases in some species (e.g., mouse).[10] | The exolinker design shows commendable stability.[11] | [10][11] |
| Sulfatase-cleavable | High stability (> 7 days) | More stable than Val-Ala and Val-Cit linkers in mouse plasma.[10] | [10] |
| Non-cleavable (e.g., SMCC) | Generally high stability.[12] | Relies on antibody degradation for payload release.[12] | [12] |
Mandatory Visualization
Mechanisms of Action
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of ADCs.
Signaling Pathways of Common ADC Payloads
Caption: Simplified signaling pathways for apoptosis induction by common ADC payloads.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human, rat, and mouse plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the intact ADC and total antibody concentrations in the plasma samples over time using methods like ELISA or size-exclusion chromatography (SEC).
-
Calculate the percentage of intact ADC remaining and the rate of payload release over time.
In Vitro Cytotoxicity Assay (Monoculture)
Objective: To determine the IC50 of the ADC in antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the existing medium from the cell plates and add the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
Bystander Killing Effect Assay (Co-culture)
Objective: To evaluate the ability of an ADC with a cleavable linker to kill neighboring antigen-negative cells.
Methodology:
-
Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), maintaining a constant total cell number.
-
Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubate the plates for 72-120 hours.
-
Stain the cells with a viability dye (e.g., propidium (B1200493) iodide).
-
Analyze the viability of the GFP-positive (antigen-negative) cell population using flow cytometry or high-content imaging.[6][13][14]
-
A significant increase in the death of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[11][12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (typically 6-10 mice per group) with similar average tumor volumes.
-
Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody, free payload) intravenously at specified doses and schedules.
-
Measure tumor volume with calipers two to three times per week.[1][15]
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Conclusion
The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of an ADC, with no one-size-fits-all solution. Cleavable linkers offer the potential for a powerful bystander effect, making them suitable for treating heterogeneous tumors, but this can come with a higher risk of off-target toxicity and lower plasma stability.[2] Conversely, non-cleavable linkers provide enhanced stability and a potentially better safety profile, making them an excellent choice for homogeneous tumors with high antigen expression, though they lack the bystander killing capability.[3] A thorough understanding of the tumor biology, antigen expression patterns, and the physicochemical properties of the payload is paramount to selecting the optimal linker strategy for developing a safe and effective ADC therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A narrative review of the current landscape and future perspectives of HER2-targeting antibody drug conjugates for advanced breast cancer - Li - Translational Breast Cancer Research [tbcr.amegroups.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Plasma Stability of TCO-PEG1-Val-Cit-OH
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The stability of the linker in systemic circulation is a paramount attribute, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells, thereby minimizing off-target toxicity. This guide provides an objective comparison of the in vivo plasma stability of the TCO-PEG1-Val-Cit-OH linker with other common alternatives, supported by experimental data.
The this compound linker is a sophisticated system that incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal antibody conjugation, a polyethylene (B3416737) glycol (PEG1) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for targeted payload release within the lysosome.
In Vivo Stability Profile of Val-Cit-PABC Containing Linkers
A significant body of research has demonstrated that the stability of Val-Cit-PABC containing linkers, the core of this compound, is highly dependent on the species being tested. While generally stable in human plasma, these linkers exhibit marked instability in the plasma of rodents, particularly mice and rats.[1][2][3] This instability is primarily due to the enzymatic activity of carboxylesterase 1c (Ces1c), which prematurely cleaves the linker in the bloodstream, leading to off-target payload release.[1][3] This phenomenon can complicate the preclinical evaluation of ADCs in murine models.
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies, comparing the stability of different ADC linkers in plasma. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature; therefore, the data presented here are compiled from various sources to provide a comparative overview.
Table 1: In Vivo Stability of Cleavable Linkers in Rodent Plasma
| Linker Type | Animal Model | Time Point | % Intact ADC Remaining | Key Observations & References |
| Val-Cit-PABC | Mouse | 4.5 days | Variable, significant cleavage observed | Susceptible to rapid cleavage by mouse carboxylesterase 1c (Ces1c).[1][4] |
| Val-Cit-PABC | Rat | 7 days | <20% | Shows significant payload loss, though potentially at a slightly lower rate than in mice.[5] |
| EVCit-PABC (Glutamic acid-Val-Cit) | Mouse | 12 days | ~Half-life of 12 days | The addition of glutamic acid dramatically improves stability in mouse plasma.[6] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat | 7 days | >80% | Remained mostly intact, demonstrating significantly improved stability over the mono-cleavage Val-Cit linker.[1][7] |
| Sulfatase-cleavable linker | Mouse | 7 days | High stability | Demonstrates high plasma stability in mice, where Val-Cit linkers are rapidly hydrolyzed.[8] |
Table 2: In Vitro Stability Comparison in Different Species
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Key Observations & References |
| Val-Cit-PABC | Mouse | 1 day | ~65% | Significant payload loss is observed within the first 24 hours.[3] |
| Val-Cit-PABC | Mouse | 6 days | ~75% free payload | Demonstrates substantial linker proteolysis.[9] |
| Val-Cit-PABC | Rat | 6 days | ~2.5% free payload | More stable than in mouse plasma but still shows cleavage.[9] |
| Val-Cit-PABC | Human | 7 days | >90% | Significantly more stable in human plasma compared to rodent plasma.[3] |
Table 3: Comparison with Non-Cleavable Linkers
| Linker Type | Key Stability Characteristics | References |
| SMCC (Non-cleavable) | High stability in circulation due to the stable thioether bond. Payload is released upon lysosomal degradation of the antibody. | [5][7] |
| CX-DM1 (Triglycyl peptide) | Showed extremely high stability in mouse plasma, comparable to non-cleavable linkers. | [8] |
Experimental Protocols
The stability of ADC linkers is assessed through various in vitro and in vivo assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma from different species (e.g., mouse, rat, human) under controlled conditions.
-
ADC Preparation : Prepare the ADC at a stock concentration of 1 mg/mL in a suitable buffer such as PBS.
-
Plasma Incubation : Add the ADC to undiluted plasma to a final concentration.
-
Incubation : Incubate the samples at 37°C.
-
Time Points : At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to halt any further reactions.[3]
-
Sample Analysis :
-
For Drug-to-Antibody Ratio (DAR) Analysis (HIC-HPLC) : Thaw samples and analyze using a Hydrophobic Interaction Chromatography (HIC) column to resolve different DAR species. Calculate the average DAR at each time point.[3]
-
For Free Payload Analysis (LC-MS) : Precipitate plasma proteins with a solvent like acetonitrile. Centrifuge to pellet the proteins and analyze the supernatant for the presence of the free payload using an appropriate LC-MS/MS method.[3]
-
In Vivo Pharmacokinetic Study
This study assesses the stability and clearance of an ADC in a living organism.
-
Administration : The ADC is administered intravenously to animals (typically mice or rats).[5]
-
Blood Sampling : Blood samples are collected at various time points post-administration.[5]
-
Plasma Separation : Plasma is isolated from the blood samples.[5]
-
Analysis : The concentration of the intact ADC, total antibody, and free payload in the plasma is quantified using methods such as ELISA and LC-MS/MS to determine the pharmacokinetic profile and linker stability.[10]
Visualizations
The following diagrams illustrate the experimental workflow for assessing ADC stability and the logical relationship of linker stability in different species.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Species-dependent stability of the Val-Cit linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of TCO-PEG1-Val-Cit-OH ADCs in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic modality in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting these two components is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of ADCs featuring the TCO-PEG1-Val-Cit-OH linker with alternative technologies, supported by available preclinical data and detailed experimental protocols.
The this compound linker is a sophisticated, cleavable linker system designed for site-specific conjugation and controlled payload release. It incorporates a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry, a polyethylene (B3416737) glycol (PEG1) spacer to enhance hydrophilicity, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linked to a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer.[1] This design aims to create a stable and effective ADC with a favorable therapeutic window.
Mechanism of Action of this compound ADCs
The mechanism of action for an ADC utilizing the this compound linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
Within the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the protease cathepsin B, which is often upregulated in tumor cells.[1] This enzymatic cleavage sets off a cascade, leading to the spontaneous self-immolation of the PABC spacer. This process culminates in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effects, such as disrupting microtubule dynamics or inducing DNA damage.[2]
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing ADCs constructed with the this compound linker against a wide array of other linker technologies are limited in the public domain. However, a comparative overview can be constructed by analyzing the properties of its components and data from related studies.
The choice of linker technology significantly impacts an ADC's performance. Key considerations include the linker's stability in circulation, its cleavage mechanism, and the properties of the released payload.
| Linker Technology | Cleavage Mechanism | Key Advantages | Key Disadvantages | Representative Preclinical Performance |
| This compound | Cathepsin B in lysosome | Site-specific conjugation via TCO click chemistry; PEG spacer can improve pharmacokinetics; well-established cleavable Val-Cit linker. | Val-Cit linker can be unstable in mouse plasma due to carboxylesterase activity, potentially underestimating the therapeutic index in murine models.[3][4] | Expected to have potent in vitro cytotoxicity and in vivo efficacy, though in vivo performance in mice may be impacted by linker instability. |
| DBCO-PEG-Val-Cit-OH | Cathepsin B in lysosome | Site-specific conjugation via DBCO click chemistry; PEG spacer can improve pharmacokinetics. | Slower reaction kinetics compared to TCO-tetrazine ligation.[5] Val-Cit linker shares the same instability issue in mouse plasma.[5] | In vitro and in vivo performance is expected to be similar to TCO-based ADCs, with the primary difference being the conjugation chemistry.[5] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | High plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[6][7] | Requires complete antibody degradation for payload release; the released payload-amino acid adduct may have reduced cell permeability and bystander effect.[6][7] | Generally show good efficacy, particularly in tumors with high antigen expression and efficient internalization.[8] |
| Disulfide Linkers | Reduction in the intracellular environment | Utilizes the reducing environment of the cell for payload release. | Can be unstable in circulation, leading to premature payload release and potential off-target toxicity. | Efficacy is highly dependent on the steric hindrance around the disulfide bond to balance stability and payload release. |
| pH-Sensitive Linkers | Hydrolysis in the acidic environment of endosomes/lysosomes | Can provide an alternative cleavage mechanism to enzymatic degradation. | May lack the specificity of enzyme-cleavable linkers, potentially leading to payload release in other acidic microenvironments. | Performance varies depending on the specific hydrazone or other pH-sensitive moiety used. |
Note on Preclinical Models: A significant challenge in the preclinical evaluation of ADCs with Val-Cit linkers is their instability in rodent plasma, particularly in mice, due to the activity of carboxylesterase 1c (Ces1c).[3][4] This can lead to premature payload release and an underestimation of the ADC's therapeutic index. Researchers should consider this phenomenon when interpreting data from murine models. One potential solution that has been explored is the use of a glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated improved stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.[9]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency against a cancer cell line.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Remove the overnight culture medium from the cells and add the ADC/antibody dilutions.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value using appropriate software.[1]
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for implantation
-
ADC constructs, control antibodies, and vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Randomization and Treatment: Randomize the mice into treatment groups with similar average tumor volumes. Administer the ADC, control antibodies, or vehicle via an appropriate route (typically intravenous).[10]
-
Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the animals as indicators of toxicity.[10]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.[10]
ADC Characterization Protocols
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population.
Procedure:
-
Measure the UV-Vis absorbance spectra of the ADC, the unconjugated antibody, and the free payload.
-
Determine the extinction coefficients of the antibody (at 280 nm) and the payload (at its maximum absorbance wavelength).
-
Measure the absorbance of the ADC solution at both 280 nm and the maximum absorbance wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload in the ADC solution using the Beer-Lambert law and simultaneous equations.[][12]
-
The DAR is the molar ratio of the payload to the antibody.[][12]
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This technique separates molecules based on their size to quantify the percentage of monomer, aggregate, and fragment in an ADC preparation.
Procedure:
-
Equilibrate the SEC-HPLC column with an appropriate mobile phase (e.g., phosphate-buffered saline).[13]
-
Inject the ADC sample onto the column.
-
Monitor the elution profile using a UV detector.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species to assess the purity and stability of the ADC.[13]
Conclusion
The this compound linker offers a sophisticated and versatile platform for the development of next-generation ADCs. Its key features, including site-specific conjugation and a well-defined cleavage mechanism, are designed to optimize the therapeutic index. However, a thorough preclinical evaluation is essential to understand the efficacy and limitations of any ADC construct. The comparative data and detailed experimental protocols provided in this guide are intended to assist researchers in designing robust studies to evaluate the performance of this compound ADCs and to make informed decisions in the drug development process. Careful consideration of the preclinical model system, particularly with respect to linker stability, is paramount for the successful translation of these promising therapeutics to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
A Head-to-Head Comparison of TCO and DBCO Click Chemistry for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal conjugation strategy is a pivotal decision in the development of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an in-depth, objective comparison of two leading click chemistry platforms: the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide. This comparison is substantiated by experimental data to facilitate the selection of the optimal chemistry for specific ADC programs.
The core of both methodologies lies in their ability to form a stable covalent bond between an antibody and a cytotoxic payload under mild, physiological conditions, a hallmark of "click chemistry".[1] The choice between the TCO-tetrazine and DBCO-azide platforms has profound implications for conjugation efficiency, linker stability, and the overall in vivo performance of the resulting ADC.[2]
Executive Summary: TCO vs. DBCO at a Glance
| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) | Key Considerations for ADC Development |
| Reaction Kinetics | Exceptionally fast (up to 10⁷ M⁻¹s⁻¹)[3] | Fast (typically 10⁻² - 1 M⁻¹s⁻¹)[4] | Faster kinetics can lead to more efficient and rapid conjugation, potentially simplifying manufacturing and being beneficial for sensitive antibodies.[2] |
| Biocompatibility | Excellent, catalyst-free.[5] | Excellent, catalyst-free.[6] | Both are well-suited for in vivo applications due to the absence of cytotoxic copper catalysts.[1][6] |
| Stability | TCO can be prone to isomerization; tetrazine stability can vary.[3] | Cyclooctynes can be unstable under certain conditions; azides are generally stable.[3] | Linker stability is crucial for ensuring the ADC remains intact in circulation until it reaches the target cell. |
| Hydrophobicity | TCO is less hydrophobic than DBCO.[7] | DBCO's three-ring structure contributes to greater hydrophobicity.[7] | Lower hydrophobicity may lead to improved pharmacokinetics and reduced non-specific uptake, such as in the lungs.[7] |
| In Vivo Performance | Has been shown to lead to significantly less lung uptake compared to DBCO-azide conjugates.[7] | May be associated with higher non-specific uptake in certain contexts.[7] | The choice of chemistry can directly impact the biodistribution and safety profile of the ADC. |
Reaction Mechanisms and Workflow
The fundamental difference between the two chemistries lies in their reaction mechanisms. The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder cycloaddition, while the DBCO-azide reaction is a strain-promoted [3+2] cycloaddition.
A generalized experimental workflow for the preparation and characterization of ADCs using either TCO or DBCO click chemistry is outlined below.
Quantitative Comparison of Performance Parameters
The decision between TCO and DBCO chemistries often hinges on key performance metrics that can be quantified experimentally.
| Parameter | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) | Reference |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 800 - 30,000 (can reach up to 10⁷) | ~1 | [3][8] |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | [9][10] |
| In Vivo Lung Uptake (%ID/g) | ~74% | ~133% | [7] |
Detailed Experimental Protocols
The following sections provide generalized protocols for key experimental steps in the development of ADCs using TCO and DBCO click chemistry.
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the non-specific modification of an antibody with DBCO groups via reaction with primary amines (e.g., lysine (B10760008) residues).
-
Materials:
-
Procedure:
-
Prepare the antibody solution at a concentration of approximately 1-10 mg/mL.[6]
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be kept below 20%.[6][11]
-
Incubate the reaction at room temperature for 60 minutes.[12]
-
Quench the reaction by adding a quenching reagent like Tris buffer and incubate for 15 minutes.[12]
-
Purify the DBCO-functionalized antibody using a desalting column to remove excess, unreacted DBCO-NHS ester.[11]
-
Protocol 2: Antibody Modification with TCO-Linker
This protocol details the site-specific introduction of a tetrazine moiety onto the antibody, which will then react with a TCO-linker-drug construct.
-
Materials:
-
Monoclonal antibody (mAb).
-
Site-specific modification reagents (e.g., for introducing a tetrazine).[13]
-
Purification system (e.g., chromatography).
-
-
Procedure:
-
Introduce a tetrazine reactive handle at a defined location on the antibody using established methods such as enzymatic modification or incorporation of unnatural amino acids.[13]
-
Purify the tetrazine-modified antibody to remove any unreacted reagents.
-
Protocol 3: Conjugation of the Drug to the Linker
This section describes the attachment of the cytotoxic payload to the respective click chemistry linker.
-
For TCO-Linker:
-
The cytotoxic drug is typically attached to the hydroxyl group of a TCO-PEG-Val-Cit-PABC-OH linker.[13]
-
For a payload with a carboxylic acid, activate the acid group using a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent.[13]
-
React the activated payload with the TCO-linker.
-
Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC.[13]
-
-
For Azide-Payload:
-
Synthesize or procure an azide-functionalized payload.
-
Protocol 4: Click Chemistry Conjugation and ADC Formation
This is the final step where the modified antibody is conjugated to the drug-linker construct.
-
TCO-Tetrazine Ligation:
-
Mix the tetrazine-modified antibody with a molar excess of the TCO-linker-drug construct in a suitable buffer (e.g., PBS, pH 7.4).
-
The reaction is typically carried out at room temperature for several hours to overnight.[13]
-
-
DBCO-Azide Cycloaddition:
Protocol 5: ADC Purification and Characterization
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or mass spectrometry.[13]
-
Purity and Aggregation: Assess the purity of the ADC and quantify the presence of aggregates using SEC.[13]
-
In Vitro and In Vivo Efficacy: Evaluate the potency and efficacy of the ADC in relevant cancer cell lines and animal models.
-
Conclusion
The choice between TCO-tetrazine and DBCO-azide click chemistry for ADC development is a multifaceted decision that must be tailored to the specific requirements of the therapeutic program. The TCO-tetrazine ligation offers the distinct advantage of exceptionally rapid reaction kinetics, which can streamline the manufacturing process and be advantageous for sensitive antibodies.[2] Furthermore, the lower hydrophobicity of TCO may translate to a more favorable in vivo biodistribution profile.[7] In contrast, DBCO-azide chemistry, while having slower kinetics, is also a robust and widely used bioorthogonal reaction.[11] Ultimately, a thorough evaluation of both platforms, including head-to-head experimental comparisons, is recommended to select the optimal conjugation strategy for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4 Recent Advances in Click Chemistry | Kerafast Blog [news.kerafast.com]
- 9. biorxiv.org [biorxiv.org]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Assessing the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander effect. This effect, predominantly a feature of ADCs with cleavable linkers, allows the cytotoxic payload to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This guide provides a comparative analysis of the bystander effect mediated by different ADCs with cleavable linkers, supported by experimental data and detailed protocols to aid in the preclinical assessment of this critical ADC attribute.
The Mechanism of Bystander Killing
The bystander effect is a multi-step process initiated by the specific binding of an ADC to its target antigen on the cancer cell surface. Following internalization, the cleavable linker is designed to release the cytotoxic payload within the target cell. The physicochemical properties of the payload, particularly its membrane permeability, then determine its ability to diffuse out of the target cell and into neighboring cells, thereby exerting its cytotoxic activity on a wider population of tumor cells.
Factors influencing the magnitude of the bystander effect include the type of cleavable linker, the nature of the payload, and the proportion of antigen-positive cells within the tumor microenvironment. Payloads with high membrane permeability, such as monomethyl auristatin E (MMAE) and deruxtecan (B607063) (DXd), are well-documented to induce a potent bystander effect. In contrast, payloads that are less membrane-permeable, like MMAF, fail to mediate significant bystander killing in vivo.[1]
Comparative Performance of ADCs with Cleavable Linkers
The choice of linker and payload combination is critical in designing ADCs with an optimal bystander effect. Below is a summary of in vitro and in vivo data for representative ADCs, highlighting their capacity to induce bystander killing.
In Vitro Cytotoxicity and Bystander Effect
Co-culture assays, where antigen-positive and antigen-negative cells are grown together, are a standard method for quantifying the bystander effect in vitro. The following table summarizes the cytotoxic activity of various ADCs in both monoculture and co-culture settings.
| ADC Platform | Target Antigen | Payload | Linker Type | Cell Lines (Ag+/Ag-) | Monoculture IC50 (Ag+) | Monoculture IC50 (Ag-) | Co-culture Outcome for Ag- Cells | Reference |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Valine-Citrulline (vc) | N87 / MCF7-GFP | ~0.1 nM | ~350 nM | Increased killing with higher Ag+ ratio | [2] |
| Trastuzumab Deruxtecan (T-DXd/DS-8201a) | HER2 | Deruxtecan (DXd) | Enzyme-cleavable | SKBR3 / MCF7 | Potent | Low | Significant killing in the presence of Ag+ cells | [3] |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | DM1 | Non-cleavable (SMCC) | SKBR3 / MCF7 | Potent | High | No significant effect | [3] |
| cAC10-vcMMAE | CD30 | MMAE | Valine-Citrulline (vc) | Karpas 299 / Karpas-35R | Potent | High | Potent bystander killing | [1] |
| cAC10-vcMMAF | CD30 | MMAF | Valine-Citrulline (vc) | Karpas 299 / Karpas-35R | Potent | High | No significant bystander killing | [1] |
In Vivo Efficacy in Admixed Tumor Models
Admixed tumor models, where antigen-positive and antigen-negative tumor cells are co-implanted in immunodeficient mice, provide a more physiologically relevant assessment of the bystander effect.
| ADC | Target Antigen | Payload | Tumor Model (Ag+/Ag-) | Dosing | Outcome | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Deruxtecan | NCI-N87 / MDA-MB-468 | 4 mg/kg and 10 mg/kg | Reduced tumor volume by up to 80% | [1] |
| cAC10-vcMMAE | CD30 | MMAE | Karpas 299 / Karpas-35R | 3 mg/kg | Pronounced tumor regression | [1] |
| cAC10-vcMMAF | CD30 | MMAF | Karpas 299 / Karpas-35R | 3 mg/kg | No significant tumor regression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect across different ADC platforms.
In Vitro Co-Culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[4][5]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium.
-
ADC of interest and a relevant isotype control ADC.
-
96-well cell culture plates.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding: Seed the Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[4] Include wells treated with an isotype control ADC and untreated wells.
-
Incubation: Incubate the plate for a period of 72-96 hours.
-
Data Acquisition: Monitor the viability of the fluorescently labeled Ag- cells over time using fluorescence microscopy or by harvesting the cells for flow cytometry analysis.
-
Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more complex in vivo setting.[4][6]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines. The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
ADC of interest and a relevant isotype control ADC.
-
Calipers and in vivo imaging system (if using luciferase-expressing cells).
Procedure:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[4]
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically track their growth.
-
ADC Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADC and isotype control ADC.
-
Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition.
-
Analysis: Compare the tumor growth in the ADC-treated group to the control groups. Significant inhibition of the overall tumor growth, and specifically the Ag- cell population (if tracked separately), demonstrates an in vivo bystander effect.
Signaling Pathways and Visualizations
Understanding the downstream signaling pathways activated by the ADC payload is key to elucidating the mechanism of cell death in both target and bystander cells.
ADC Internalization and Payload Release
The following diagram illustrates the general workflow of an ADC with a cleavable linker inducing the bystander effect.
Caption: Workflow of ADC-mediated bystander killing.
MMAE-Induced Apoptosis Signaling Pathway
MMAE, a potent anti-tubulin agent, induces apoptosis primarily through mitotic catastrophe.
Caption: MMAE payload induces apoptosis via mitotic catastrophe.
Deruxtecan-Induced DNA Damage and Apoptosis
Deruxtecan (DXd), a topoisomerase I inhibitor, induces cell death by causing DNA damage.[1][2][7]
Caption: Deruxtecan payload induces apoptosis via DNA damage.
References
- 1. e-crt.org [e-crt.org]
- 2. DNA damage and Nuclear Anaplasia Induced by Trastuzumab Deruxtecan in Cancer Cells with Variable HER2 Expression and Homologous Recombination Deficiency Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Cytotoxicity Assays for TCO-PEG1-Val-Cit-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Performance with Supporting Experimental Data
The efficacy of an Antibody-Drug Conjugate (ADC) is critically dependent on the careful engineering of its components: the antibody, the cytotoxic payload, and the linker that connects them. The TCO-PEG1-Val-Cit-OH linker represents a sophisticated platform for ADC development, incorporating a TCO (trans-cyclooctene) group for bioorthogonal conjugation, a PEG1 spacer for improved solubility, and a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide for targeted payload release. This guide provides a comparative analysis of ADCs featuring this linker system, with a focus on in vitro cytotoxicity, alongside detailed experimental protocols and visual diagrams to elucidate key mechanisms and workflows.
Comparative In Vitro Cytotoxicity
The in vitro potency of an ADC is a crucial early indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of a cancer cell line by 50%. The following tables summarize comparative in vitro cytotoxicity data for ADCs with different linker and payload technologies.
It is important to note that the data presented below is compiled from various sources and may not be directly comparable due to differences in antibodies, payloads, cell lines, and experimental conditions. However, it provides a valuable overview of the relative potency of different ADC constructs.
Table 1: Comparison of Cleavable Linker Technologies
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (pM) | Key Observations |
| Val-Cit | MMAE | HER2+ | 14.3 | Potent cytotoxicity, dependent on protease expression in tumor cells. |
| Val-Ala | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit with potentially improved stability in mouse plasma.[] |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC in a specific study.[2] |
| Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC in one report.[3] |
Table 2: Cleavable vs. Non-Cleavable Linker ADCs
| Linker Type | Payload | Target Antigen & Cell Line | IC50 (nM) | Key Observations |
| Cleavable (Val-Cit) | Auristatin | CD30+ (L540cy) | 0.1 | Demonstrates potent target-specific killing. |
| Non-Cleavable (mc) | Auristatin | CD30+ (L540cy) | 0.3 | Generally exhibits slightly lower potency in vitro compared to cleavable counterparts.[4] |
| Cleavable (DBCO-based) | Not Specified | BT-474 (High Antigen) | 0.5 | Shows potent and target-specific cell-killing activity.[5] |
| Non-Cleavable (Maleimide-based) | Not Specified | BT-474 (High Antigen) | 0.8 | Slightly higher IC50 may be attributed to differences in stability and homogeneity.[5] |
Note: While direct head-to-head data for this compound is not widely published in a comparative format, its performance is expected to be similar to other Val-Cit linker systems in vitro, with the primary difference being the mode of conjugation.[6]
Mechanism of Action and Experimental Workflow
To understand and evaluate the performance of a this compound ADC, it is essential to be familiar with its mechanism of action and the standard workflow for in vitro cytotoxicity assessment.
Signaling Pathway for Val-Cit Linker Cleavage and Payload Release
The Val-Cit linker is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5] This enzymatic cleavage initiates the release of the cytotoxic payload.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of an ADC using a colorimetric assay such as the MTT assay.
Detailed Experimental Protocols
Reproducible and reliable data is paramount in ADC development. The following are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is a widely used method for assessing cell viability and determining the IC50 of an ADC.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC constructs, unconjugated antibody, and free payload as controls
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubate the plate for a period determined by the cell doubling time and payload mechanism of action (typically 72 to 120 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
Test ADC
-
Human, mouse, and rat plasma
-
PBS
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from different species and in PBS as a control.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Immediately freeze samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Quantify the amount of intact ADC and released payload in the plasma samples using an appropriate analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
-
Conclusion
The this compound linker provides a robust and versatile platform for the development of next-generation ADCs. Its bioorthogonal conjugation capability allows for the creation of homogeneous and well-defined conjugates, while the cleavable Val-Cit dipeptide ensures targeted payload release within cancer cells. The comparative data, while not exhaustive, suggests that ADCs utilizing Val-Cit linkers exhibit potent in vitro cytotoxicity, comparable to or exceeding that of other linker technologies. Rigorous in vitro characterization, using standardized protocols as outlined in this guide, is essential for the successful preclinical development and clinical translation of these promising therapeutic agents.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Pharmacokinetic Profile of ADCs Using TCO-PEG1-Val-Cit-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component: the antibody, the cytotoxic payload, and the linker. The linker, in particular, plays a pivotal role in the pharmacokinetic (PK) profile, stability, and therapeutic index of the ADC. This guide provides an objective comparison of ADCs utilizing the TCO-PEG1-Val-Cit-OH linker system with other common linker technologies, supported by preclinical data.
The this compound linker is a sophisticated system that combines bioorthogonal chemistry with a cleavable dipeptide for controlled payload release.[1][2] Its components are:
-
trans-Cyclooctene (TCO): Enables a highly efficient and site-specific "click chemistry" reaction with a tetrazine-modified antibody, leading to a homogenous drug-to-antibody ratio (DAR).[1][2]
-
Polyethylene Glycol (PEG1): A single PEG unit enhances the hydrophilicity of the linker-payload complex, which can improve the ADC's solubility, reduce aggregation, and potentially lead to a more favorable safety profile.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This ensures intracellular release of the payload.[3]
-
p-Aminobenzyl Alcohol (PABC) self-immolative spacer: Following the cleavage of the Val-Cit linker, this spacer spontaneously releases the unconjugated cytotoxic drug in its active form.[1]
Comparative Pharmacokinetic Data
A critical aspect of preclinical ADC development is understanding its stability and pharmacokinetic behavior. The Val-Cit linker, while widely used, exhibits instability in rodent plasma, particularly in mice, due to cleavage by the carboxylesterase 1c (Ces1c) enzyme.[5] This can lead to premature payload release and complicates the interpretation of preclinical efficacy and toxicity studies.[5]
To address this, modified linkers have been developed, such as the glutamic acid-valine-citrulline (EVCit) linker, which demonstrates significantly improved stability in mouse plasma.[5] Below is a comparison of the pharmacokinetic parameters of ADCs with Val-Cit and EVCit linkers from a preclinical mouse study.
| Linker Type | Analyte | Half-life (t½, days) | Key Findings |
| Val-Cit (VCit) | Total Antibody | 14.9 | Similar clearance to the parental monoclonal antibody.[5] |
| Intact ADC | 2.0 | Rapid loss of payload in circulation, indicating linker instability in mouse plasma.[5] | |
| Glu-Val-Cit (EVCit) | Total Antibody | 14.9 | Similar clearance to the parental monoclonal antibody.[5] |
| Intact ADC | 12.0 | Significantly more stable in mouse plasma with no significant payload loss.[5] |
For comparison, below are representative pharmacokinetic parameters for clinically approved ADCs that utilize a Val-Cit-MMAE linker-payload system. It is important to note that these are human clinical data and will differ from preclinical mouse data.
| ADC | Cmax (unconjugated MMAE) | Tmax (unconjugated MMAE) | Total Antibody Clearance | acMMAE Clearance |
| Brentuximab Vedotin | ~4-7 ng/mL | ~2-3 days | 8.24–23.6 mL/day/kg | 16.6–30.2 mL/day/kg |
| Polatuzumab Vedotin | 6.82 (± 4.73) ng/mL | ~2-3 days | 8.24–23.6 mL/day/kg | 16.6–30.2 mL/day/kg |
Data is compiled from human phase 1 studies and presented as a range or mean (± SD) where available.[2][6] acMMAE refers to antibody-conjugated MMAE.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC pharmacokinetics.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.
Methodology:
-
Animal Model: Utilize female immunodeficient mice (e.g., SCID or NSG) bearing human tumor xenografts that express the target antigen of the ADC.[6]
-
Dosing: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration (e.g., 1-10 mg/kg).[7]
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-administration (e.g., 5 min, 1, 6, 24, 48, 72, 120, and 168 hours).[5][7]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody and intact (conjugated) ADC in the plasma samples using validated bioanalytical methods (see Protocol 2).[6]
-
Data Analysis: Perform non-compartmental analysis (NCA) on the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Protocol 2: Quantification of Total Antibody and Intact ADC
Objective: To measure the concentration of total antibody and intact ADC in plasma samples.
Methodology:
-
Total Antibody Quantification (ELISA-based):
-
Coat a microplate with the target antigen to capture the ADC.
-
Add plasma samples to the wells.
-
Detect the captured ADC using a labeled secondary antibody that recognizes the Fc region of the ADC's antibody.
-
Quantify the concentration based on a standard curve of the unconjugated antibody.[8]
-
-
Intact ADC Quantification (ELISA-based):
-
Coat a microplate with an anti-payload antibody (e.g., anti-MMAE) to capture the intact ADC.
-
Add plasma samples to the wells.
-
Detect the captured ADC using a labeled secondary antibody that recognizes the Fc region of the ADC's antibody.
-
Quantify the concentration based on a standard curve of the intact ADC.[8]
-
-
LC-MS/MS Method (for both total and conjugated antibody):
-
Immuno-capture: Extract the ADC from plasma using magnetic beads coated with an anti-human IgG antibody.
-
Digestion: Digest the captured antibody into peptides using trypsin.
-
Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification:
-
Total Antibody: Quantify a signature peptide from the constant region of the antibody.[9]
-
Conjugated Antibody: Quantify a peptide fragment that includes the linker and a portion of the payload.
-
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of an ADC with a cleavable linker and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. Total Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Personal protective equipment for handling TCO-PEG1-Val-Cit-OH
Essential Safety and Handling Guide for TCO-PEG1-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary potential hazards associated with this compound include skin and eye irritation, respiratory tract irritation, and possible sensitization.[3] Therefore, a comprehensive PPE strategy is essential.
| Body Part | Required PPE | Specification/Standard | Rationale |
| Hands | Chemical-resistant gloves (double gloving recommended) | ASTM D6978 compliant for chemotherapy drugs | To prevent skin contact and absorption.[3][4] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | ANSI Z87.1 compliant | To protect against splashes and dust.[3] |
| Body | Disposable gown with long sleeves and tight cuffs | N/A | To protect skin and clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator (e.g., N-95) | Fit-testing required | To prevent inhalation of dust or aerosols, especially when handling the solid compound.[3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to ensure both personnel safety and the integrity of the compound.
Preparation and Handling:
-
Engineering Controls: All handling of solid this compound, including weighing and reconstitution, should be conducted in a certified chemical fume hood or a containment system (e.g., a glove box) to minimize inhalation risk.[3]
-
Donning PPE: Before handling the compound, ensure all required PPE is worn correctly.[5]
-
Reconstitution: Use anhydrous solvents such as DMF or DMSO for reconstitution to maintain the compound's stability.[6]
-
Cleaning: After handling, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.[5]
Storage:
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Spill: In case of a spill, evacuate the area. If it is safe to do so, prevent further leakage.[3] Absorb the spill with an inert material and collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[3]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, separately from other laboratory waste.[3][8]
-
Labeling: Clearly label all waste containers with the full chemical name and indicate that it is hazardous waste.[8]
-
Containment: Securely seal all waste containers to prevent leakage.[5]
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[8]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
